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  • Product: H-NVA-NH2 HCL
  • CAS: 136892-44-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to H-NVA-NH2 HCL: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract L-Norvaline amide hydrochloride (H-NVA-NH2 HCL) is a synthetic amino acid derivative of norvaline. This guide provides a comprehensive overview of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Norvaline amide hydrochloride (H-NVA-NH2 HCL) is a synthetic amino acid derivative of norvaline. This guide provides a comprehensive overview of its chemical structure, molecular weight, and key physicochemical properties. It delves into its primary mechanism of action as an arginase inhibitor and explores its significant applications in biochemical research and pharmaceutical development, with a particular focus on its potential in neurodegenerative disease research. Detailed protocols for its synthesis and use in arginase inhibition assays are presented, alongside essential safety and handling information to ensure its proper and safe utilization in a laboratory setting.

Introduction: The Significance of H-NVA-NH2 HCL in Scientific Research

L-Norvaline amide hydrochloride, systematically known as (2S)-2-aminopentanamide hydrochloride, is a derivative of the non-proteinogenic amino acid L-norvaline. Its significance in the scientific community, particularly in the fields of biochemistry and pharmacology, stems primarily from its role as a potent inhibitor of the enzyme arginase.[1] Arginase plays a crucial role in the urea cycle by converting L-arginine to ornithine and urea. By inhibiting this enzyme, H-NVA-NH2 HCL effectively increases the bioavailability of L-arginine, a substrate for nitric oxide synthase (NOS). This modulation of the nitric oxide (NO) pathway has profound implications for various physiological and pathological processes, making H-NVA-NH2 HCL a valuable tool for researchers.

The ability to modulate nitric oxide production opens avenues for therapeutic interventions in a range of conditions, including cardiovascular diseases and neurodegenerative disorders.[1] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth information on the chemical properties, synthesis, and applications of H-NVA-NH2 HCL, thereby facilitating its effective use in pioneering research endeavors.

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical and physical characteristics of H-NVA-NH2 HCL is fundamental for its application in research.

Chemical Structure

The chemical structure of H-NVA-NH2 HCL is characterized by a pentanamide backbone with an amino group at the alpha-carbon in the (S)-configuration, and it is supplied as a hydrochloride salt.

Molecular Formula: C₅H₁₃ClN₂O[1]

IUPAC Name: (2S)-2-aminopentanamide;hydrochloride

SMILES: CCCCN.Cl

Caption: 2D Chemical Structure of L-Norvaline amide hydrochloride.

Molecular Weight

The molecular weight of H-NVA-NH2 HCL is a critical parameter for preparing solutions of precise concentrations for experimental use.

PropertyValue
Molecular Weight152.62 g/mol
Physicochemical Properties

The physicochemical properties of H-NVA-NH2 HCL influence its handling, storage, and application in various experimental setups.

PropertyValueReference
Appearance White crystalline powder
Melting Point 258 - 260 °C[1]
Solubility Soluble in water. Slightly soluble in DMSO.[2]
Optical Rotation [α]20/D = +12° ± 1°, c = 1 in water[1]
Storage Conditions Store at 0 - 8 °C. For long-term storage, -20°C is recommended for the powder form, and -80°C for solutions.[1][2][3]
Stability Stable under recommended storage conditions.[4]

Synthesis of L-Norvaline amide hydrochloride

The synthesis of L-Norvaline amide hydrochloride can be achieved through a multi-step process starting from L-Norvaline. The following is a representative workflow based on established chemical principles.

Synthesis_Workflow start L-Norvaline step1 Protection of the α-amino group start->step1 e.g., Boc anhydride step2 Activation of the carboxyl group step1->step2 e.g., DCC/NHS step3 Amidation step2->step3 Ammonia or Ammonium Chloride step4 Deprotection of the α-amino group step3->step4 e.g., TFA or HCl in an organic solvent step5 Formation of the Hydrochloride Salt step4->step5 Treatment with HCl end H-NVA-NH2 HCL step5->end

Caption: General synthetic workflow for H-NVA-NH2 HCL.

Exemplary Synthetic Protocol

The following protocol outlines the key steps for the synthesis of L-Norvaline amide hydrochloride. This is a generalized procedure and may require optimization based on laboratory conditions and available reagents.

Step 1: Protection of the α-amino group of L-Norvaline

  • Dissolve L-Norvaline in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add a base (e.g., sodium hydroxide) to adjust the pH.

  • Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc)₂O, while maintaining the pH.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Extract the protected L-Norvaline (Boc-Nva-OH) with an organic solvent and purify.

Step 2: Activation of the Carboxyl Group

  • Dissolve the Boc-Nva-OH in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and an activating agent, like N-hydroxysuccinimide (NHS), at 0°C.

  • Stir the mixture for several hours at room temperature to form the activated ester.

Step 3: Amidation

  • In a separate flask, prepare a solution of ammonia in a suitable solvent or use ammonium chloride with a base.

  • Slowly add the solution of the activated Boc-Nva-ester to the ammonia solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction mixture to isolate the protected amide, Boc-Nva-NH₂.

Step 4: Deprotection of the α-amino group

  • Dissolve the Boc-Nva-NH₂ in a suitable organic solvent (e.g., dioxane or ethyl acetate).

  • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

Step 5: Formation of the Hydrochloride Salt

  • If not already in the hydrochloride form from the previous step, dissolve the free amide in a suitable solvent like ether or ethyl acetate.

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a non-polar solvent.

  • The L-Norvaline amide hydrochloride will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a cold non-polar solvent, and dry under vacuum to yield the final product.

Applications in Research and Drug Development

H-NVA-NH2 HCL is a valuable tool in various research areas due to its specific inhibitory action on arginase.

Arginase Inhibition and Nitric Oxide Regulation

The primary and most well-documented application of H-NVA-NH2 HCL is its role as an arginase inhibitor.[1] By blocking arginase, it prevents the breakdown of L-arginine, thereby increasing its availability for nitric oxide synthase (NOS) to produce nitric oxide (NO). This mechanism is central to its utility in studying the physiological and pathological roles of the L-arginine/NO pathway.

Arginase_Inhibition_Pathway cluster_arginine_metabolism L-Arginine Metabolism L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Ornithine_Urea Ornithine + Urea Arginase->Ornithine_Urea NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline H_NVA_NH2_HCL H-NVA-NH2 HCL H_NVA_NH2_HCL->Arginase Inhibits

Caption: Mechanism of action of H-NVA-NH2 HCL as an arginase inhibitor.

Neuroscience and Neurodegenerative Diseases

There is growing interest in the therapeutic potential of arginase inhibitors in neurodegenerative diseases such as Alzheimer's disease. Research suggests that dysregulation of the L-arginine/NO pathway may contribute to the pathology of these conditions. H-NVA-NH2 HCL is used as a research tool to investigate the effects of arginase inhibition on neuronal function, neuroinflammation, and synaptic plasticity.

Cardiovascular and Metabolic Research

The modulation of nitric oxide production by H-NVA-NH2 HCL makes it a relevant compound for cardiovascular research, particularly in studies related to endothelial function, blood pressure regulation, and atherosclerosis. In metabolic research, it is used to explore the role of amino acid metabolism in various physiological and disease states.

Experimental Protocol: Arginase Inhibition Assay

This protocol provides a method for determining the inhibitory activity of H-NVA-NH2 HCL on arginase in vitro.

Materials:

  • Purified arginase enzyme

  • L-arginine solution (substrate)

  • Urea standard solutions

  • H-NVA-NH2 HCL stock solution

  • Reaction buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Urea detection reagent (e.g., α-isonitrosopropiophenone or diacetyl monoxime-thiosemicarbazide reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all solutions in the reaction buffer. Create a dilution series of H-NVA-NH2 HCL to test a range of concentrations.

  • Enzyme Activation (if necessary): Pre-incubate the arginase enzyme with a cofactor such as MnCl₂ according to the enzyme's specifications.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Reaction buffer

    • H-NVA-NH2 HCL solution (or vehicle control)

    • Arginase enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the L-arginine substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding an acidic solution (e.g., a mixture of sulfuric acid, phosphoric acid, and water).

  • Urea Detection:

    • Add the urea detection reagent to each well.

    • Heat the plate (e.g., at 95-100°C) for the time specified by the reagent manufacturer to allow for color development.

    • Cool the plate to room temperature.

  • Measurement: Read the absorbance of each well at the appropriate wavelength (typically around 540 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the urea standard solutions.

    • Calculate the concentration of urea produced in each well.

    • Determine the percentage of arginase inhibition for each concentration of H-NVA-NH2 HCL.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Safety and Handling

Proper handling and storage of H-NVA-NH2 HCL are crucial to ensure laboratory safety and maintain the integrity of the compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling H-NVA-NH2 HCL.

  • Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or under a fume hood.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5]

  • Ingestion: Do not ingest. If swallowed, rinse mouth with water and seek immediate medical attention.[5]

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4] Keep the container tightly closed.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

H-NVA-NH2 HCL is a potent arginase inhibitor with significant applications in biochemical and pharmaceutical research. Its ability to modulate the L-arginine/NO pathway makes it an invaluable tool for investigating a wide range of biological processes and disease states, particularly in the fields of neuroscience and cardiovascular medicine. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and experimental use, along with essential safety information. As research into the therapeutic potential of arginase inhibition continues to expand, H-NVA-NH2 HCL is poised to remain a key compound in the arsenal of researchers and drug developers.

References

  • the preparation of amides by copper-mediated oxidative coupling of aldehydes and amine hydrochloride salts - Organic Syntheses Procedure. (URL: [Link])

  • L-Norvaline - SAFETY DATA SHEET. (URL: [Link])

  • CN1962613A - Method for synthesis of L-norvaline - Google P
  • Method for synthesis of L-norvaline - Eureka | Patsnap. (URL: [Link])

  • Solubilities of Norvaline in Water and Organic Solvents, as log C, and... - ResearchGate. (URL: [Link])

  • Determination of Mammalian Arginase Activity - ResearchGate. (URL: [Link])

  • CN100352801C - Synthesis method of L-n-valaine - Google P
  • ARG1 Inhibitor Screening Assay Kit - BPS Bioscience. (URL: [Link])

  • Validation of an LC-MS/MS Assay To Measure Arginine, α-k-δ-GVA, Argininic. (URL: [Link])

  • Material Safety Data Sheet - Hydrochloric acid MSDS. (URL: [Link])

  • Hydrochloric Acid MSDS. (URL: [Link])

Sources

Exploratory

Comprehensive Solubility Profile and Handling Protocols for L-Norvalinamide Hydrochloride (H-Nva-NH2 HCl)

Executive Summary L-Norvalinamide hydrochloride (CAS: 101925-47-7) is a highly polar, aliphatic amino acid amide derivative. Recognized primarily for its role as an arginase inhibitor in biochemical research[1], it also...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

L-Norvalinamide hydrochloride (CAS: 101925-47-7) is a highly polar, aliphatic amino acid amide derivative. Recognized primarily for its role as an arginase inhibitor in biochemical research[1], it also serves as a critical chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including SARS-CoV-2 3CL protease inhibitors [2]. For application scientists and formulation engineers, mastering the solubility profile of H-Nva-NH2 HCl is non-negotiable. Its amphiphilic tendencies—driven by a hydrophilic ammonium chloride salt and a mildly lipophilic propyl side chain—dictate its behavior in both aqueous biological assays and organic synthetic workflows.

Physicochemical Architecture & Solvation Thermodynamics

The solubility of H-Nva-NH2 HCl is not arbitrary; it is governed by the thermodynamic interplay between its crystal lattice energy and the solvation energy provided by the solvent environment.

  • The Hydrochloride Salt Core: The protonated primary amine ( R−NH3+​ ) and chloride counterion ( Cl− ) create a high crystal lattice energy. Dissolution requires a solvent with a high dielectric constant ( ϵ ) to overcome these ionic interactions and stabilize the dissociated ions.

  • The Amide Terminus: The −CONH2​ group acts as both a robust hydrogen bond donor and acceptor, heavily favoring protic solvents that can integrate into this hydrogen-bonding network.

  • The Propyl Side Chain: While relatively short, this aliphatic chain introduces a localized degree of lipophilicity. This prevents the molecule from being completely insoluble in moderately polar organic environments, though it is insufficient to drive solubility in strictly non-polar media.

Solvation Solid H-Nva-NH2 HCl (Crystalline Solid) Water Aqueous Media (ε ≈ 80.1) Solid->Water Rapid Ion Dissociation High Solvation Energy Protic Polar Protic (e.g., MeOH, ε ≈ 33) Solid->Protic H-Bonding & Moderate Ion Solvation Aprotic Polar Aprotic (e.g., DMSO, ε ≈ 47) Solid->Aprotic Cation Solvation Only (Requires Kinetic Energy) NonPolar Non-Polar (e.g., DCM, ε ≈ 9) Solid->NonPolar Lattice Energy > Solvation Energy (Insoluble)

Thermodynamic pathways of H-Nva-NH2 HCl solvation across different solvent classes.

Quantitative Solubility Matrix

The following table synthesizes the solubility profile of H-Nva-NH2 HCl across standard laboratory solvents, providing causality for experimental planning.

SolventDielectric Constant (ε)Solubility ClassEst. ConcentrationMechanistic Causality
Water (H₂O) 80.1Highly Soluble≥ 50 mg/mLComplete ion dissociation; extensive hydration shell formation around the amide and NH3+​ groups.
Methanol (MeOH) 33.0Soluble~50 mg/mLStrong H-bonding capabilities overcome the moderate dielectric constant [3].
Ethanol (EtOH) 24.3Moderately Soluble~30 mg/mLIncreased aliphatic character of the solvent reduces its ability to solvate the chloride anion.
Dimethyl Sulfoxide (DMSO) 46.7Soluble≥ 30 mg/mLExcellent cation solvation via the oxygen atom; poor anion solvation requires kinetic input (sonication).
Dichloromethane (DCM) 9.1Insoluble< 1 mg/mLInsufficient polarity to break the ionic lattice.
Hexane 1.9InsolubleNegligibleComplete lack of polar interactions; lattice energy dominates.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a validation checkpoint.

Protocol 1: Preparation of 100 mM Aqueous Stock for Biological Assays

When preparing stocks for enzymatic assays (e.g., arginase inhibition), ensuring complete dissolution without localized pH drops is critical, as the dissociation of the HCl salt will inherently acidify the solution.

  • Gravimetric Measurement: Accurately weigh 15.26 mg of H-Nva-NH2 HCl (MW: 152.62 g/mol ) into a sterile 1.5 mL microcentrifuge tube.

  • Primary Solvation: Add 800 µL of molecular biology-grade water. Vortex for 15 seconds. The high dielectric constant of water will cause the lattice to collapse immediately, yielding a clear solution.

  • pH Adjustment (Critical Step): The natural pH of this solution will drop to ~pH 3–4 due to proton release. Add 1M NaOH or a strong biological buffer (e.g., 1M HEPES, pH 7.4) in 5 µL increments until the pH reaches the physiological target (pH 7.2–7.4).

  • Volume Normalization: Bring the final volume to exactly 1.0 mL with water or buffer.

  • System Validation: Centrifuge the tube at 10,000 x g for 2 minutes. Inspect the apex of the tube for a microscopic white pellet. A completely clear supernatant validates 100% solubility and prevents downstream assay artifacts caused by micro-precipitates.

Protocol 2: Heterogeneous Aqueous Fmoc-Protection & Organic Extraction

In peptide synthesis, protecting the primary amine of H-Nva-NH2 HCl with an Fmoc group requires overcoming its insolubility in organic solvents. By utilizing a heterogeneous aqueous slurry followed by organic extraction, chemists can leverage the compound's shifting solubility profile [2].

  • Aqueous Solvation: Dissolve 19 mmol of H-Nva-NH2 HCl in 80 mL of water. Add a mild base (e.g., sodium bicarbonate) to neutralize the HCl salt, generating the nucleophilic free amine.

  • Reagent Addition: Add 39.4 mmol of Fmoc-Cl directly to the aqueous solution. Because Fmoc-Cl is hydrophobic, this forms a heterogeneous slurry.

  • Interfacial Reaction: Stir the slurry vigorously at 15°C to 25°C for 24 hours. The reaction occurs at the solid-liquid interface. As the Fmoc group attaches, the resulting Fmoc-Nva-NH2 loses its extreme hydrophilicity and precipitates out of the aqueous phase.

  • Organic Extraction: Add Dichloromethane (DCM) to the reaction vessel. The newly lipophilic Fmoc-Nva-NH2 product readily partitions into the organic DCM layer, leaving unreacted salts and polar byproducts in the water.

  • System Validation: Separate the layers using a separatory funnel. Perform a Ninhydrin test on a drop of the aqueous layer. A negative result (no purple color) validates that all primary amines have successfully reacted and migrated into the organic phase.

Protocol Step1 Dissolve H-Nva-NH2 HCl in Water (Homogeneous) Step2 Add Fmoc-Cl (Forms Heterogeneous Slurry) Step1->Step2 Amine is bioavailable Step3 Stir 24h at 15-25°C (Interfacial Reaction) Step2->Step3 Fmoc-Cl remains solid/oil Step4 Add DCM for Extraction (Product Partitions to Organic) Step3->Step4 Product precipitates Step5 Phase Separation (Collect DCM Layer) Step4->Step5 Liquid-Liquid Extraction

Heterogeneous aqueous reaction workflow and subsequent organic extraction.

References

  • US11351149B2 - Nitrile-containing antiviral compounds. Google Patents.
Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Melting Point Analysis of L-Norvalinamide Hydrochloride

Executive Summary & Core Directive L-Norvalinamide hydrochloride (CAS 101925-47-7) is a critical chiral building block extensively utilized in the synthesis of advanced therapeutics, including Cathepsin C inhibitors and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Directive

L-Norvalinamide hydrochloride (CAS 101925-47-7) is a critical chiral building block extensively utilized in the synthesis of advanced therapeutics, including Cathepsin C inhibitors and SARS-CoV-2 3CL protease inhibitors[1][2]. For researchers and drug development professionals, understanding the physical properties—specifically the thermal behavior and melting point—of this compound is paramount. The phase transition characteristics directly dictate the parameters for downstream chemical processing, crystallization, and formulation.

This whitepaper provides an in-depth mechanistic analysis of its physical properties, self-validating experimental protocols for thermal analysis, and the structural causality behind its high melting point.

Physicochemical Profiling

Quantitative data regarding L-norvalinamide hydrochloride is summarized below to provide a baseline for analytical comparison and quality control.

PropertyValue / Description
Chemical Name L-Norvalinamide hydrochloride
IUPAC Name (2S)-2-aminopentanamide hydrochloride[3]
CAS Number 101925-47-7[3][4]
Molecular Formula C5H13ClN2O (or C5H12N2O·HCl)[3][4]
Molecular Weight 152.62 g/mol [4]
Melting Point 258 – 260 °C[4][5]
Physical Form Solid (White to off-white crystalline powder)
Storage Conditions 0 – 8 °C, sealed in a dry, inert environment[4]

The Causality of Physical Properties: Structural and Thermal Dynamics

Unlike its free-base counterpart, L-norvalinamide hydrochloride exhibits an unusually high melting point of 258–260 °C[4][5]. This thermal stability is not arbitrary; it is the direct consequence of a highly ordered and energetically stable crystal lattice. The causality behind this physical property is governed by three primary intermolecular forces:

  • Ionic Bonding (Primary Contributor): The protonation of the primary amine forms an ammonium cation ( −NH3+​ ), which engages in strong electrostatic interactions with the chloride counterion ( Cl− ). Overcoming this ionic lattice energy requires significant thermal input.

  • Extensive Hydrogen Bonding Network: The terminal amide group ( −CONH2​ ) acts as both a robust hydrogen bond donor and acceptor. When combined with the protonated amine, it creates a rigid, three-dimensional hydrogen-bonded network throughout the solid state.

  • Hydrophobic Packing: The aliphatic propyl side chain provides essential van der Waals interactions. While weaker than ionic or hydrogen bonds, the uniform (S)-stereocenter allows for optimal, dense chiral packing in the crystal lattice, preventing the structural voids often seen in racemic mixtures.

Interactions A L-Norvalinamide HCl Crystal Lattice B Ionic Bonds (NH3+ and Cl-) A->B C Hydrogen Bonding (Amide C=O and NH2) A->C D Van der Waals Forces (Propyl Chain) A->D E High Melting Point (258-260 °C) B->E C->E D->E

Causal relationships between molecular forces and the high melting point of L-Norvalinamide HCl.

Experimental Protocols: Self-Validating Thermal Analysis

To ensure trustworthiness and scientific integrity, the determination of the melting point must not be an isolated observation. Impurities, residual solvents, or polymorphic variations can cause melting point depression or peak broadening[2]. The following step-by-step methodology outlines a self-validating system using Differential Scanning Calorimetry (DSC) coupled with prior HPLC purity validation.

Step-by-Step Methodology:
  • Step 1: Purity Verification (Pre-requisite) Before thermal analysis, validate the sample purity using HPLC. A purity of ≥99% is required[4]. Any presence of the free base, unreacted precursors, or moisture will artificially lower the melting point and skew thermal data.

  • Step 2: Sample Preparation and Desiccation Weigh 2.0 to 5.0 mg of L-norvalinamide HCl. Because hydrochloride salts can be hygroscopic, store and handle the sample in a desiccator or a dry-box (relative humidity < 20%).

  • Step 3: DSC Crucible Loading Place the sample into a standard aluminum DSC pan. Crimp the lid with a pinhole to allow for the outgassing of any residual moisture without causing pan deformation during the heating phase.

  • Step 4: Instrument Calibration Run a baseline calibration using an Indium standard (melting point 156.6 °C) to ensure the thermocouple accuracy and heat flow precision.

  • Step 5: Thermal Ramp Execution Equilibrate the DSC cell at 50 °C. Apply a constant heating rate of 10 °C/min up to 300 °C under a dry nitrogen purge (50 mL/min). The nitrogen purge is critical to prevent oxidative degradation before the melting phase transition occurs.

  • Step 6: Data Synthesis Analyze the thermogram. The melting point is defined as the extrapolated onset temperature of the endothermic peak, which should sharply align within the 258–260 °C range[4][5]. A broad peak indicates sample contamination or a loss of crystalline integrity.

Workflow A Sample Prep: L-Norvalinamide HCl (Desiccation & Weighing) B HPLC Purity Validation (Target: ≥ 99%) A->B C DSC Crucible Loading (Pinhole Aluminum Pan) B->C D Instrument Calibration (Indium Standard) C->D E Thermal Ramp (10°C/min under N2) D->E F Endothermic Peak Analysis (Onset: 258-260 °C) E->F

Workflow for Thermal Analysis and Purity Validation of L-Norvalinamide HCl.

Application in Drug Development

The physical properties of L-norvalinamide HCl directly impact its utility in synthetic workflows. Its high melting point and crystalline nature make it an excellent, stable intermediate that can be stored for extended periods without degradation (at 0–8 °C)[4].

In medicinal chemistry, it is frequently reacted with coupling agents (e.g., Fmoc chloride) in aqueous/organic partitions to build peptide-like scaffolds[1][6]. Its structural rigidity and specific stereochemistry are vital for ensuring the correct spatial orientation required for binding affinity in the active sites of target proteases, such as the catalytic dyad (Cys145/His41) of the SARS-CoV-2 3CL protease[1].

References

  • Title: (2S)-2-aminopentanamide hydrochloride | C5H13ClN2O | CID ... Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Safety Data Sheet - 101925-47-7 Source: Indofine Chemical Company URL: [Link]

  • Title: Nitrile-Containing Antiviral Compounds (US20220257563A1)
  • Title: Cathepsin c inhibitors (WO2011025799A1)
  • Title: Nitrile-containing antiviral compounds (JP2022534186A)

Sources

Exploratory

An In-depth Technical Guide to the Shelf Life and Stability of H-NVA-NH2 HCL at Room Temperature

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the stability and shelf life of L-Norvaline amide hydrochloride (H-NVA-NH2 HCL), with a particular focus on...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the stability and shelf life of L-Norvaline amide hydrochloride (H-NVA-NH2 HCL), with a particular focus on its storage at room temperature. As a derivative of the amino acid norvaline, this compound is utilized in a variety of research applications, from biochemical studies of protein synthesis to pharmaceutical development.[1][2] Understanding its stability is critical for ensuring the integrity of experimental results and the quality of potential therapeutic agents.

Core Concepts in the Stability of Amino Acid Derivatives

The stability of a compound like H-NVA-NH2 HCL is not absolute but is influenced by its inherent chemical properties and its environment. Unlike simple small molecules, amino acid amides and their salts are susceptible to several degradation pathways that can be accelerated by improper storage conditions. The primary factors affecting stability include temperature, humidity, and light.

For peptide and amino acid-based therapeutics, stability testing is a cornerstone of development, ensuring both efficacy and patient safety.[3] These compounds are prone to chemical degradation through mechanisms such as hydrolysis, deamidation, and oxidation.[4]

Recommended Storage and Inferred Room Temperature Stability

While the parent amino acid, L-Norvaline, is reported to be stable for up to three years at room temperature in its powdered form, the amide hydrochloride derivative possesses different chemical properties that can affect its stability profile.[5] The presence of the amide group and the hydrochloride salt can influence its hygroscopicity and susceptibility to degradation.

Based on the supplier's recommendation for refrigerated storage, it can be inferred that the shelf life of H-NVA-NH2 HCL at room temperature is significantly shorter than when stored under recommended conditions. For critical applications, such as in pharmaceutical development or quantitative biochemical assays, storage at room temperature should be minimized or avoided altogether.

Potential Degradation Pathways

The chemical structure of H-NVA-NH2 HCL, an amino acid amide hydrochloride, makes it susceptible to specific degradation pathways, particularly at elevated temperatures and in the presence of moisture.

Hydrolysis

The amide bond in H-NVA-NH2 HCL is susceptible to hydrolysis, which would result in the formation of L-Norvaline and ammonia. This reaction is typically catalyzed by the presence of water and can be accelerated by acidic or basic conditions. The hydrochloride salt form of the compound creates a slightly acidic environment in the presence of absorbed moisture, which can facilitate this degradation.

Diagram of Hydrolytic Degradation

H-NVA-NH2 HCL H-NVA-NH2 HCL L-Norvaline L-Norvaline H-NVA-NH2 HCL->L-Norvaline Hydrolysis (+H2O) Ammonia Ammonia H-NVA-NH2 HCL->Ammonia Hydrolysis (+H2O)

Caption: Potential hydrolytic degradation of H-NVA-NH2 HCL.

Other Potential Degradation Routes

While hydrolysis is a primary concern, other degradation pathways, such as oxidation (if exposed to oxidizing agents) and racemization (conversion of the L-enantiomer to the D-enantiomer), could occur under harsh conditions, though they are generally less probable for this specific molecule under typical room temperature storage.[4]

Best Practices for Storage and Handling

To ensure the integrity of H-NVA-NH2 HCL, the following storage and handling protocols are recommended:

  • Primary Storage: The compound should be stored in a tightly sealed container at the recommended temperature of 0 - 8 °C.[1]

  • Protection from Moisture: Due to the risk of hydrolysis, it is crucial to protect the compound from humidity. The container should be kept tightly closed, and if stored in a refrigerator, it should be allowed to come to room temperature before opening to prevent condensation.

  • Inert Atmosphere: For very long-term storage or for highly sensitive applications, storing the compound under an inert atmosphere (e.g., argon or nitrogen) can further minimize degradation.

  • Room Temperature Exposure: If the compound must be handled at room temperature, this exposure should be for the shortest duration possible. Aliquoting the compound upon receipt can minimize the number of times the main stock is exposed to ambient conditions.

Experimental Protocols for Stability Assessment

For researchers needing to validate the stability of H-NVA-NH2 HCL under their specific laboratory conditions, a stability-indicating analytical method should be employed. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.[6]

Protocol: HPLC-Based Purity Assessment
  • Standard Preparation: Prepare a stock solution of H-NVA-NH2 HCL of known concentration in a suitable solvent (e.g., water or a buffered mobile phase).

  • Sample Preparation:

    • Time Zero: Immediately analyze an aliquot of the freshly prepared stock solution to establish the initial purity.

    • Room Temperature Stability: Store an aliquot of the stock solution or the solid compound at a controlled room temperature (e.g., 25 °C/60% RH).

    • Accelerated Stability: To predict long-term stability, an accelerated study can be performed by storing samples at elevated temperatures (e.g., 40 °C/75% RH) for a shorter duration.[3]

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is typically suitable for separating polar compounds like amino acid derivatives.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is commonly used.

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is generally effective for compounds with amide bonds.

  • Data Analysis: At specified time points (e.g., 1 week, 1 month, 3 months), analyze the stored samples. Compare the chromatograms to the time-zero sample, looking for a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products. Purity can be calculated as the percentage of the main peak area relative to the total peak area.

Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare Stock Solution T0 Time Zero Sample Stock->T0 RT Room Temp Sample Stock->RT ACC Accelerated Temp Sample Stock->ACC HPLC HPLC Analysis T0->HPLC RT->HPLC At Time Points ACC->HPLC At Time Points Data Data Comparison HPLC->Data

Caption: Experimental workflow for assessing the stability of H-NVA-NH2 HCL.

Summary of Quantitative Data

ParameterRecommended Value/ConditionRationale
Storage Temperature 0 - 8 °C[1]Minimizes rates of chemical degradation.
Inferred Room Temp. Shelf Life Significantly reduced; for short-term use only.Based on the recommendation for refrigerated storage.
Purity (Typical) ≥ 99% (HPLC)[1]Standard for research-grade chemicals.
Melting Point 258 - 260 °C[1]A significant deviation may indicate impurity.

Conclusion

While a definitive shelf life for H-NVA-NH2 HCL at room temperature is not established in the literature, the available evidence strongly suggests that such storage is not advisable for long-term preservation. The manufacturer's recommendation of 0 - 8 °C storage should be adhered to in order to minimize degradation, primarily through hydrolysis of the amide bond. For researchers and drug development professionals, understanding these stability principles and implementing proper storage and handling procedures, along with analytical verification when necessary, is paramount to ensuring the quality and reliability of their work.

References

  • Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. (2025). Vertex AI Search.
  • Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). International Journal of Science and Research Archive.
  • L-Norvaline (Synonyms - Arginase Inhibitor). MedchemExpress.com.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024).
  • L-Norvaline amide hydrochloride. Chem-Impex.
  • Synthesis and Degrad
  • Pathways of Amino Acid Degrad
  • Hydrothermal Degradation of Amino Acids. (2021).
  • Biosynthesis and Degradation of Amino Acids. Medical Biochemistry.
  • L-Norvaline amide hydrochloride | 101925-47-7. J&K Scientific.
  • Amino acids degrad
  • L-Norvaline | Endogenous Metabolite. TargetMol.
  • H-NVA-NH2 HCL — Chemical Substance Inform
  • L-Norvaline (L-Nval). YONEYAMA YAKUHIN KOGYO CO.,LTD..
  • L-Norvaline - SAFETY D
  • L-Norvaline CAS 6600-40-4 | 841505. Merck.
  • SAFETY D
  • Thermo Scientific Chemicals L-Norvaline, 99%:Biochemical Reagents:Amino. Fisher Scientific.
  • Hydrochloric Acid.
  • Hydrogen Chloride HCl2 Safety D
  • SAFETY D
  • Safety Data Sheet Hydrogen chloride - SDS EU (Reach Annex II). (2020). Air Liquide.
  • Redox Ltd - Safety Data Sheet Hydrochloric acid, >25% Revision 7, D
  • Stabilization of a Highly Ni-Rich Layered Oxide Cathode through Flower-Petal Grain Arrays. (2020). ACS Nano.
  • NH3 and HNOx Formation and Loss in Nitrogen Fixation from Air with Water Vapor by Nonequilibrium Plasma. (2023). ACS Sustainable Chemistry & Engineering.

Sources

Foundational

Biochemical Properties and Therapeutic Applications of Norvaline Amide Derivatives: A Technical Guide

Executive Summary Norvaline amide (L-norvalinamide) and its derivatives represent a critical class of non-proteinogenic amino acid compounds with profound implications in metabolic regulation, biocatalysis, and pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Norvaline amide (L-norvalinamide) and its derivatives represent a critical class of non-proteinogenic amino acid compounds with profound implications in metabolic regulation, biocatalysis, and pharmacophore synthesis. By masking the C-terminal carboxylate group, amidation alters the molecule's lipophilicity, hydrogen-bonding capacity, and electrostatic profile[1]. This technical guide explores the core biochemical properties of norvaline amide derivatives, focusing on their roles as enzyme inhibitors, biocatalytic substrates, and acyclic building blocks in advanced drug development.

Structural Biology & Chemical Foundations

Norvaline (Nva) is an unbranched, five-carbon aliphatic amino acid, structurally analogous to valeric acid[2]. In its amidated form (norvaline amide), the conversion of the carboxylic acid to an amide group neutralizes the negative charge typically present at physiological pH. This structural modification is highly relevant in peptide drug development, as amide protons are essential for stabilizing molecular conformations through intra-molecular hydrogen bonding and facilitating target-receptor interactions[1]. Furthermore, the amide bond is generally more resistant to chemical and enzymatic hydrolysis than ester equivalents, making these derivatives highly stable intermediates and prodrug candidates[3].

Core Biochemical Properties & Enzymatic Interactions

Arginase Inhibition and Nitric Oxide Modulation

One of the most therapeutically significant properties of norvaline and its amide derivatives is their ability to act as non-competitive inhibitors of the arginase enzyme (ARG1 and ARG2)[][5]. Arginase catalyzes the final step of the urea cycle, hydrolyzing L-arginine into L-ornithine and urea[6].

Because arginase and Nitric Oxide Synthase (NOS) compete for the same intracellular pool of L-arginine, inhibiting arginase with norvaline amide effectively shunts L-arginine metabolism toward the NOS pathway[7]. This increases the production of Nitric Oxide (NO), a critical signaling molecule for vasodilation, endothelial function, and neuroprotection[8][9].

G LArg L-Arginine ArgEnz Arginase (ARG1/ARG2) LArg->ArgEnz Substrate NOS Nitric Oxide Synthase (NOS) LArg->NOS Substrate Urea L-Ornithine + Urea ArgEnz->Urea Hydrolysis NO Nitric Oxide (NO) + L-Citrulline NOS->NO Oxidation NvaAmide Norvaline Amide (Non-competitive Inhibitor) NvaAmide->ArgEnz Inhibits

Mechanism of Arginase Inhibition by Norvaline Amide Derivatives
Substrate for α -Amino- ϵ -Caprolactam Racemase (ACLR)

Historically, PLP-dependent ACLRs were believed to act exclusively on cyclic amino acid amides. However, structural and kinetic studies on ACLR from Achromobacter obae (AoACLR) have demonstrated that linear aliphatic amides, including norvaline amide, are viable substrates[10][11]. The enzyme catalyzes the racemization of these derivatives via the formation of a geminal diamine and an achiral quinonoid intermediate[11]. This discovery is pivotal for the dynamic kinetic resolution (DKR) of amino acid derivatives in industrial biocatalysis.

Aminopeptidase Hydrolysis

Norvalinamide is a specific substrate for bacterial leucyl aminopeptidases (EC 3.4.11.10)[12]. These exopeptidases selectively cleave the N-terminal amide bond, releasing L-norvaline and ammonia. This highly stereospecific reaction is heavily utilized in the chemo-enzymatic production of optically pure synthetic amino acids[13].

Pharmacological & Drug Development Applications

Beyond direct enzyme inhibition, norvaline amide is a highly valued acyclic building block in organic synthesis. It is prominently used in the synthesis of 2(1H)-pyrazinones via the classical Jones, Karmas, and Spoerri condensation method[14][15].

By condensing norvaline amide hydrohalides with unsymmetrical 1,2-dicarbonyl compounds under controlled basic conditions, researchers can synthesize highly substituted pyrazinone cores[15][16]. These synthetic pyrazinone derivatives are potent pharmacophores, exhibiting targeted inhibitory activity against:

  • Thrombin (Factor IIa): Intervening in the blood coagulation cascade[14].

  • Reverse Transcriptase: Essential for the replication of HIV[14].

  • Akt Kinases (Akt1/Akt2): Critical nodes in oncology and cellular proliferation pathways[14].

Quantitative Data Summaries

To contextualize the biochemical efficacy of norvaline amide and related compounds, the following tables summarize key kinetic and inhibitory parameters.

Table 1: Relative Activity of AoACLR Towards Amino Acid Amides[10]

SubstrateSpecific Activity (U/mg)Relative Activity (%)
L- α -amino- ϵ -caprolactam (L-ACL)350.0100.0
L-2-aminobutyric acid amide9.52.7
L-Alanine amide7.352.1
L-Norvaline amide 5.25 1.5
L-Leucine amide4.551.3

Table 2: Comparative Arginase Inhibitors[][5]

InhibitorType of InhibitionTargetIC50 / Ki
Norvaline / Norvaline Amide Non-competitiveARG1 / ARG2Millimolar range
L-OrnithineCompetitiveBovine ArginaseKi = 1.02 mM
BEC hydrochlorideCompetitive (Slow-binding)Human ARG2Ki = 30 nM (pH 9.5)
nor-NOHAReversibleHuman ARG1IC50 = 1.36 µM

Experimental Methodologies: Self-Validating Protocols

Protocol: Chemo-Enzymatic Resolution and HPLC Quantification of Norvaline Amide

This protocol details the industrial standard for determining biocatalyst consumption during the conversion of racemic norvaline amide to optically pure L-norvaline[13].

Rationale & Causality: The workflow leverages the strict stereospecificity of L-specific aminopeptidase to achieve chiral resolution. Because aliphatic amino acids lack strong UV chromophores, post-column fluorimetric derivatization is mandatory to achieve detection limits in the low nanogram range.

Step-by-Step Methodology:

  • Reaction Initiation: Prepare a 100 mM solution of racemic (D/L) norvaline amide in a 50 mM phosphate buffer (pH 8.0). Introduce purified L-specific aminopeptidase (e.g., from Pseudomonas putida) to initiate the reaction.

    • Causality: The pH 8.0 buffer ensures optimal ionization states for the enzyme's active site residues, maximizing the catalytic turnover ( kcat​ ) of the L-enantiomer while leaving the D-enantiomer completely unreacted.

  • Automated Sampling & Quenching: Using an automated autosampler, extract 10 µL aliquots at 5-minute intervals. Immediately inject the aliquot into a quenching solution containing 0.1 M perchloric acid (HClO 4​ )[10][13].

    • Causality: The sudden drop in pH denatures the aminopeptidase, instantly halting hydrolysis and providing an exact kinetic snapshot of the reaction progress.

  • Chromatographic Separation (RP-HPLC): Inject the quenched sample onto a C18 Reversed-Phase HPLC column. Utilize an isocratic mobile phase of aqueous buffer/methanol.

    • Causality: The highly polar L-norvaline elutes earlier than the slightly more lipophilic unreacted D-norvaline amide, ensuring baseline resolution of the product and reactant.

  • Post-Column Derivatization & Detection: Route the column effluent through a post-column reactor introducing o-phthalaldehyde (OPA) and a thiol (e.g., mercaptoethanol) before passing through a fluorescence detector (Ex: 340 nm, Em: 450 nm)[13].

    • Causality: OPA reacts specifically with primary amines in the presence of thiols to form highly fluorescent isoindole derivatives, allowing for precise quantification of both norvaline and norvaline amide simultaneously.

Workflow Racemic Racemic Norvaline Amide (D/L Mixture) Reaction Enzymatic Cleavage (Chiral Resolution) Racemic->Reaction Enzyme L-specific Aminopeptidase (Pseudomonas putida) Enzyme->Reaction Products L-Norvaline + D-Norvaline Amide Reaction->Products HPLC RP-HPLC Separation & Fluorimetric Detection Products->HPLC Automated Sampling

Workflow for Aminopeptidase-Catalyzed Resolution of Norvaline Amide

Conclusion

Norvaline amide derivatives are far more than simple non-proteinogenic anomalies. Their capacity to modulate the arginase/NOS axis presents significant therapeutic potential for cardiovascular and neurodegenerative diseases. Furthermore, their utility as stereospecific substrates for racemases and aminopeptidases, combined with their role as acyclic precursors for complex pyrazinone pharmacophores, cements their status as indispensable tools in modern biochemistry and drug discovery.

References

  • RSC Advances. "2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations." Royal Society of Chemistry, 2023. Available at:[Link]

  • LifeTein. "Unusual Amino Acids: Norvaline." LifeTein Peptide Blog, 2025. Available at: [Link]

  • Asano, Y. et al. "Discovery of amino acid amides as new substrates for alpha-amino-epsilon-caprolactam racemase from Achromobacter obae." Toyama Prefectural University. Available at: [Link]

  • White Rose eTheses Online. "Structure, mechanism and engineering of pyridoxal phosphate-dependent racemases." White Rose University Consortium. Available at: [Link]

  • BRENDA Enzyme Database. "Information on EC 3.4.11.10 - bacterial leucyl aminopeptidase." BRENDA. Available at: [Link]

  • NSF Public Access Repository. "The importance of amide protons in peptide drug development." National Science Foundation. Available at: [Link]

  • Wikipedia. "Norvaline." Wikimedia Foundation. Available at: [Link]

  • Taylor & Francis. "Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities." Expert Opinion on Drug Delivery, 2011. Available at: [Link]

  • PubMed Central (PMC). "Arginase: shedding light on the mechanisms and opportunities in cardiovascular diseases." National Institutes of Health. Available at:[Link]

  • Tripod. "The Preparation of Hydroxypyrazines and Derived Chloropyrazines." Tripod. Available at:[Link]

  • SCIRP. "Arginase as a Potential Target in the Treatment of Alzheimer's Disease." Advances in Alzheimer's Disease, 2018. Available at: [Link]

  • PubMed Central (PMC). "2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations." National Institutes of Health. Available at:[Link]

  • PubMed. "Determination of biocatalyst consumption in an aminopeptidase process using automated sample preparation and high-performance liquid chromatography." National Institutes of Health. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: H-NVA-NH2 HCl as a Key Building Block in Covalent Protease Inhibitors

Executive Summary In the landscape of modern drug discovery, the design of targeted covalent inhibitors (TCIs) has revolutionized the treatment of viral infections and chronic inflammatory diseases. H-NVA-NH2 HCl (L-Norv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the design of targeted covalent inhibitors (TCIs) has revolutionized the treatment of viral infections and chronic inflammatory diseases. H-NVA-NH2 HCl (L-Norvalinamide hydrochloride, CAS 101925-47-7) has emerged as a critical, highly versatile building block in the synthesis of peptidomimetic protease inhibitors. By providing an optimal aliphatic side chain for hydrophobic pocket engagement and a primary amide terminus primed for electrophilic warhead conversion, H-NVA-NH2 HCl serves as the structural foundation for advanced therapeutics, including SARS-CoV-2 3CL protease (3CLpro) inhibitors and Cathepsin inhibitors[1][2].

This application note provides a comprehensive guide to the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing H-NVA-NH2 HCl in drug development.

Mechanistic Rationale & Structural Advantages

The selection of H-NVA-NH2 HCl over other amino acid derivatives is driven by precise structure-activity relationship (SAR) requirements in protease active sites:

  • Optimal S1/S2 Pocket Engagement: The straight, unbranched 3-carbon aliphatic chain of norvaline perfectly mimics the spatial volume of natural substrates (like glutamine in viral proteases or leucine in mammalian proteases) without introducing the metabolic liabilities of reactive side-chain amides or the steric clashes of branched aliphatic chains[1].

  • Nitrile Warhead Precursor: The C-terminal primary amide of norvalinamide is highly valuable because it can be cleanly dehydrated into a cyano group (-C≡N). This nitrile acts as a reversible covalent warhead . Upon entering the active site, the electrophilic carbon of the nitrile undergoes nucleophilic attack by the target protease's catalytic cysteine (e.g., Cys145 in SARS-CoV-2 3CLpro or Cys25 in Cathepsins), forming a stable but reversible thioimidate adduct[3][4].

  • Hydrochloride Salt Stability: Supplied as an HCl salt, the building block exhibits extended shelf-life, prevents premature auto-condensation, and offers excellent solubility in polar aprotic solvents when neutralized in situ with an organic base.

BindingModel Target Target Protease (e.g., 3CLpro or Cathepsin) Pocket Hydrophobic S1/S2 Pocket (Receptor) Catalytic Catalytic Cysteine (Nucleophile) Inhibitor Norvalinamide-Derived Inhibitor Aliphatic Norvaline Aliphatic Chain (P1/P2 Ligand) Inhibitor->Aliphatic Warhead Nitrile Warhead (Electrophile) Inhibitor->Warhead Aliphatic->Pocket Hydrophobic Interaction Warhead->Catalytic Reversible Thioimidate Bond

Pharmacophore model of norvalinamide-derived nitrile inhibitors binding to a target protease.

Key Applications in Therapeutics

A. SARS-CoV-2 3CL Protease Inhibitors

In the development of antivirals for COVID-19, the 3CL protease is a prime target. H-NVA-NH2 HCl has been extensively utilized in the synthesis of nitrile-containing antiviral compounds. The norvaline core acts as the P1 ligand, anchoring the molecule into the S1 pocket, while the subsequent dehydration of the amide yields the nitrile warhead necessary to halt viral replication[1][5].

B. Cathepsin Cysteine Protease Inhibitors

Cathepsins (K, L, S, and C) are implicated in osteoporosis, rheumatoid arthritis, and chronic obstructive pulmonary disease (COPD). Norvalinamide derivatives are employed to target the S2 subsite of these enzymes. The electron-withdrawing properties of the resulting nitrile warhead ensure that the inhibitor forms a robust, neutral hydrogen bond network within the papain-family active site, leading to highly potent inhibition[2][4].

Quantitative Data: Binding Affinities

The structural choice of the P1/P2 building block drastically impacts the inhibitory potency (IC50/Ki). The table below summarizes comparative data demonstrating why Norvaline is often the preferred aliphatic core.

P1/P2 Building BlockTarget ProteaseWarheadTypical IC50 / Ki RangeKey Structural Advantage
L-Norvaline (Nva) SARS-CoV-2 3CLproNitrile1 - 50 nMOptimal linear aliphatic fit for S1 pocket; metabolically stable.
L-Glutamine (Gln) SARS-CoV-2 3CLproAldehyde10 - 100 nMNatural substrate mimic; susceptible to in vivo cyclization.
L-Leucine (Leu) Cathepsin K / LNitrile0.5 - 20 nMBranched chain provides strong hydrophobic S2 engagement.
L-Norvaline (Nva) Cathepsin CNitrile5 - 30 nMUnbranched chain prevents steric clash in restricted S2 subsites.

Experimental Protocols

The following self-validating protocols detail the integration of H-NVA-NH2 HCl into a peptidomimetic scaffold and its subsequent conversion into an active covalent inhibitor.

Protocol A: Peptide Coupling of H-NVA-NH2 HCl to a P2/P3 Scaffold

Causality Focus: HATU is selected as the coupling reagent due to its superior efficiency in overcoming the steric hindrance of aliphatic amino acids while minimizing racemization of the chiral alpha-carbon.

Reagents & Materials:

  • H-NVA-NH2 HCl (1.2 eq)

  • P2/P3 Carboxylic Acid Scaffold (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: Dissolve the P2/P3 carboxylic acid scaffold (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Stir for 10 minutes at room temperature to form the active OAt-ester intermediate.

  • Base Liberation: In a separate vial, suspend H-NVA-NH2 HCl (1.2 eq) in DMF. Add DIPEA (3.0 eq). Causality: The excess DIPEA neutralizes the HCl salt, liberating the nucleophilic free amine of norvalinamide, while also maintaining the basic environment required for HATU coupling.

  • Coupling: Add the neutralized norvalinamide solution dropwise to the activated acid mixture. Stir at room temperature for 2–4 hours.

  • Self-Validation Check: Analyze a 10 µL aliquot via LC-MS. The reaction is complete when the mass of the starting carboxylic acid is fully depleted, replaced by the [M+H]+ peak of the coupled norvalinamide intermediate. A negative ninhydrin test on a TLC plate confirms the consumption of the primary amine.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with Ethyl Acetate, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Dehydration of Norvalinamide to a Nitrile Warhead

Causality Focus: Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is utilized for dehydration because it operates under extremely mild, neutral-to-slightly-basic conditions, preventing the epimerization of adjacent stereocenters and avoiding the degradation of the peptide backbone that can occur with harsh acidic dehydrating agents like POCl3​ [5][6].

Reagents & Materials:

  • Coupled Norvalinamide Intermediate (from Protocol A) (1.0 eq)

  • Burgess Reagent (2.0 - 2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve the coupled norvalinamide intermediate (1.0 eq) in anhydrous DCM (0.05 M concentration) under a nitrogen atmosphere.

  • Reagent Addition: Add the Burgess reagent (2.0 eq) in a single portion at room temperature. Causality: The reagent selectively attacks the primary amide oxygen, forming a sulfonate leaving group that facilitates an intramolecular anti-elimination to yield the nitrile.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 to 3 hours. If the reaction stalls, add an additional 0.5 eq of Burgess reagent.

  • Self-Validation Check: Monitor the reaction via Fourier Transform Infrared (FTIR) spectroscopy or LC-MS.

    • FTIR: The broad primary amide C=O stretch (~1650 cm−1 ) and N−H stretches (~3200-3400 cm−1 ) will disappear, replaced by a distinct, sharp nitrile C≡N stretch at ~2250 cm−1 .

    • LC-MS: The product mass will shift by exactly -18 Da (corresponding to the loss of H2​O ).

  • Workup: Dilute the reaction with DCM, wash sequentially with 1M HCl, saturated aqueous NaHCO3​ , and brine. Dry the organic layer over Na2​SO4​ , filter, and purify via silica gel chromatography to isolate the final covalent inhibitor.

SynthesisWorkflow A H-NVA-NH2 HCl (Starting Material) B Free Base Liberation (DIPEA) A->B C Amide Coupling (HATU/Scaffold) B->C D Dehydration (Burgess Reagent) C->D E Nitrile Warhead (Active Inhibitor) D->E

Synthetic workflow for converting H-NVA-NH2 HCl into a nitrile-based covalent inhibitor.

References

  • Nitrile-containing antiviral compounds (SARS-CoV-2 3CL Protease Inhibitors)
  • Cathepsin inhibitors (Bone Resorption and Osteoarthritis Therapeutics)
  • Cathepsin C inhibitors (COPD and Inflammatory Disease Therapeutics)
  • Nitrile-containing antiviral compounds (Burgess Reagent Dehydration Methodologies)

Sources

Application

Application Note: Synthesis of Peptidomimetics Using L-Norvalinamide Hydrochloride

Scientific Rationale: The Role of L-Norvalinamide in Drug Design L-Norvalinamide hydrochloride (H-Nva-NH₂·HCl) is a critical unnatural amino acid building block in modern peptidomimetic synthesis. Featuring a straight al...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale: The Role of L-Norvalinamide in Drug Design

L-Norvalinamide hydrochloride (H-Nva-NH₂·HCl) is a critical unnatural amino acid building block in modern peptidomimetic synthesis. Featuring a straight aliphatic side chain, it functions as a non-beta-branched isostere for naturally occurring amino acids like valine, leucine, or isoleucine.

This structural modification is highly intentional: the absence of beta-branching allows the resulting peptidomimetic to deeply penetrate and anchor into narrow hydrophobic binding pockets—such as the S2 subsite of the Hepatitis C Virus (HCV) NS3 serine protease or the active site of the SARS-CoV-2 3CL protease—without the steric clashes inherent to natural branched amino acids 1, 2.

Protease_Inhibition P L-Nva-NH2 Peptidomimetic T Viral Protease (e.g., 3CLpro / NS3) Active Site P->T Competitive Binding (Hydrophobic S2 Pocket) C Viral Polyprotein Cleavage T->C Inhibits V Viral Replication & Assembly C->V Prevents

Mechanism of action for L-norvalinamide-based viral protease inhibitors.

Mechanistic Insights: Causality in the Coupling Strategy

Why the Hydrochloride Salt? L-norvalinamide is commercially supplied and utilized as a hydrochloride salt. The causality here is stability: the free base of an alpha-amino amide is highly susceptible to spontaneous intermolecular cyclization (forming diketopiperazines) and oxidative degradation. The HCl salt ensures long-term shelf stability. However, the protonated amine (—NH₃⁺) is entirely non-nucleophilic and cannot participate in amide bond formation.

Causality of Base Selection To facilitate the coupling, the salt must be neutralized in situ. A non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or 4-Methylmorpholine (NMM), is strictly required. Primary or secondary amines cannot be used as they would act as competing nucleophiles. DIPEA is preferred due to its extreme steric bulk, which prevents it from attacking the activated carboxylic acid 3.

Causality of the Coupling Reagent Peptidomimetic precursors are notoriously sterically encumbered. Standard carbodiimides (like EDC) often result in sluggish reaction kinetics and a high rate of epimerization at the α -carbon. Therefore, HATU is the reagent of choice. HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole (HOAt) active ester. The neighboring nitrogen in the HOAt ring provides anchimeric assistance (intramolecular hydrogen bonding) that accelerates the nucleophilic attack of the liberated L-norvalinamide, effectively outcompeting slower epimerization pathways.

Experimental Protocol: HATU-Mediated Amide Coupling

Self-Validating System: This methodology incorporates intermediate diagnostic checks to ensure reaction completion and prevent downstream purification failures.

Materials Required:

  • Carboxylic acid precursor (1.0 eq)

  • L-Norvalinamide hydrochloride (1.2 - 1.5 eq)

  • HATU (1.1 - 1.2 eq)

  • DIPEA (3.0 - 5.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation of the Active Ester : Dissolve the carboxylic acid precursor (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration) under an inert nitrogen atmosphere. Add HATU (1.1 eq).

  • Base Addition : Add DIPEA (1.5 eq) to the solution. Causality: This deprotonates the carboxylic acid, initiating the rapid formation of the HOAt active ester. Stir for 10-15 minutes at room temperature.

    • Validation Check: A distinct color change to pale yellow indicates successful active ester formation.

  • Neutralization and Coupling : In a separate vial, suspend L-norvalinamide hydrochloride (1.2 eq) in a minimal amount of DMF and add DIPEA (2.0 eq). Causality: This liberates the free base of L-norvalinamide. Add this solution dropwise to the activated ester mixture.

  • Reaction Monitoring : Stir the resulting slurry at 15 °C to 25 °C for 2-16 hours 1.

    • Validation Check: Monitor via LC-MS or TLC (e.g., 5% MeOH in DCM). The reaction is strictly complete only when the mass/spot of the active ester is fully consumed.

  • Quenching and Workup : Concentrate the mixture under reduced pressure to remove excess DMF. Partition the residue between Dichloromethane (DCM) and saturated aqueous NaHCO₃. Causality: The mildly basic aqueous layer neutralizes and removes residual acidic byproducts (like HOAt) and excess DIPEA salts.

  • Washing : Wash the organic layer sequentially with 1M HCl (to remove unreacted starting amines), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification : Purify the crude peptidomimetic via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients) or preparative HPLC.

Synthesis_Workflow A Carboxylic Acid Precursor B In Situ Activation (HATU + DIPEA) A->B C Nucleophilic Attack (L-Nva-NH2·HCl) B->C D Amide Bond Formation C->D E Aqueous Workup & Purification D->E

Step-by-step workflow for HATU-mediated coupling of L-norvalinamide.

Quantitative Data: Coupling Reagent Comparison

Choosing the right coupling reagent is critical for yield and enantiomeric purity when working with L-norvalinamide hydrochloride. The table below summarizes comparative performance metrics based on standard peptidomimetic synthesis parameters.

Coupling Reagent SystemBase RequiredAvg. Reaction TimeEpimerization RiskYield RangePrimary Byproduct Removal
HATU / DIPEA 3.0 - 5.0 eq2 - 4 hoursVery Low85 - 95%Aqueous wash (HOAt is highly water-soluble)
EDC·HCl / HOBt 2.0 - 3.0 eq12 - 24 hoursModerate70 - 85%Aqueous wash (Urea is water-soluble)
DIC / Oxyma 2.0 - 3.0 eq6 - 12 hoursLow80 - 90%Filtration (Diisopropylurea precipitates)

Note: HATU remains the gold standard for L-norvalinamide due to the high steric demand often present in the adjacent P2/P3 peptidomimetic residues.

References

  • US11351149B2 - Nitrile-containing antiviral compounds - Google Patents Source: Google Patents URL
  • US20070066613A1 - Imidazole compounds for the treatment of neurological disorders - Google Patents Source: Google Patents URL
  • US7608590B2 - HCV NS-3 serine protease inhibitors - Google Patents Source: Google Patents URL

Sources

Method

utilizing H-NVA-NH2 HCL in pharmaceutical intermediate synthesis

Application Note: Utilizing H-NVA-NH2 HCl in the Synthesis of Covalent Protease Inhibitors Strategic Utility & Introduction H-NVA-NH2 HCl (L-Norvalinamide hydrochloride) is a highly versatile, non-proteinogenic amino aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing H-NVA-NH2 HCl in the Synthesis of Covalent Protease Inhibitors

Strategic Utility & Introduction

H-NVA-NH2 HCl (L-Norvalinamide hydrochloride) is a highly versatile, non-proteinogenic amino acid derivative[1]. In contemporary pharmaceutical development, it has emerged as a critical building block for synthesizing covalent inhibitors targeting cysteine proteases. Most notably, it is heavily utilized in the development of Cathepsin C inhibitors for chronic inflammatory diseases (e.g., COPD, rheumatoid arthritis)[2] and 3C-like (3CL) main protease (Mpro) inhibitors for SARS-CoV-2 (COVID-19)[3][4].

As a Senior Application Scientist, I approach the integration of H-NVA-NH2 HCl into synthetic pipelines with a focus on both molecular recognition and synthetic tractability. This guide details the physicochemical properties, mechanistic rationale, and validated protocols for utilizing this intermediate.

Physicochemical Profiling

Understanding the baseline properties of the hydrochloride salt is essential for optimizing solubility and reaction conditions during synthesis.

PropertyValue
Chemical Name L-Norvalinamide hydrochloride
Synonyms (S)-2-Aminopentanamide hydrochloride, L-Nva-NH2·HCl
CAS Number 101925-47-7
Molecular Formula C5H12N2O · HCl
Molecular Weight 152.62 g/mol
Melting Point 258 - 260 °C
Optical Rotation [α]20D = +12 ± 1° (c=1 in water)
Storage 0 - 8 °C, desiccated

(Data consolidated from standard biochemical reference[1])

Mechanistic Rationale: Why L-Norvalinamide?

Selecting H-NVA-NH2 HCl over other amino acid derivatives is driven by two distinct structural advantages:

  • Optimal S2 Pocket Occupation: The straight-chain aliphatic propyl group of norvaline provides an ideal steric and hydrophobic fit for the S2 subsite of target proteases[5]. Unlike branched chains (e.g., leucine or valine), the linear propyl chain avoids steric clashes in narrower binding pockets, enhancing overall binding affinity.

  • Covalent Warhead Precursor: The primary amide (-CONH2) serves as a direct synthetic precursor to a nitrile (-CN) group. In the context of SARS-CoV-2 Mpro inhibitors, this nitrile acts as a reversible covalent warhead. Upon entering the active site, the nitrile undergoes nucleophilic attack by the catalytic cysteine (e.g., Cys145), forming a stable thioimidate adduct that halts viral replication[4][6].

Experimental Workflows & Protocols

The following protocols detail the transformation of H-NVA-NH2 HCl into a protected nitrile intermediate, a foundational workflow in antiviral drug synthesis[3].

Protocol 1: N-Terminal Protection (Fmoc-Protection)

Objective: Mask the α-amine to prevent unwanted side reactions during subsequent dehydration. Causality & Logic: We utilize Schotten-Baumann biphasic conditions. The aqueous base neutralizes the HCl salt, freeing the amine for nucleophilic attack on Fmoc-Cl, while simultaneously neutralizing the HCl byproduct to prevent reaction stalling and maintain a basic pH.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of H-NVA-NH2 HCl (e.g., 4.0 g, 26.2 mmol) in 80 mL of 10% aqueous NaHCO3[3].

  • Cooling: Chill the solution to 0–5 °C in an ice bath. Rationale: Low temperature suppresses the competing hydrolysis of the Fmoc-Cl reagent.

  • Addition: Dissolve 1.1 eq of Fmoc-Cl in 40 mL of THF and add dropwise to the aqueous mixture over 30 minutes.

  • Reaction: Remove the ice bath and stir the resulting slurry at 15 °C to 25 °C for 12–24 hours[3].

  • Workup: Partition the mixture between water and dichloromethane (DCM). Extract the aqueous layer twice with DCM.

  • Purification: Wash the combined organic layers with 0.1 M HCl, then brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the protected intermediate, Fmoc-NVA-NH2.

Protocol 2: Dehydration of Amide to Nitrile

Objective: Convert the primary amide of Fmoc-NVA-NH2 to a nitrile warhead. Causality & Logic: Trifluoroacetic anhydride (TFAA) in the presence of triethylamine (Et3N) is preferred over harsh acidic conditions (like POCl3) to maintain the integrity of the base-sensitive Fmoc protecting group. Et3N acts as an acid scavenger to neutralize the trifluoroacetic acid generated.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of Fmoc-NVA-NH2 in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Base Addition: Add 3.0 eq of Et3N and stir for 5 minutes.

  • Dehydration: Add 1.5 eq of TFAA dropwise. Rationale: Dropwise addition controls the highly exothermic dehydration process and prevents localized heating that could lead to degradation or racemization.

  • Reaction: Stir at 0 °C for 2 hours, monitoring via TLC or LC-MS until the amide is completely consumed.

  • Quenching: Quench carefully with saturated aqueous NaHCO3.

  • Extraction: Separate the organic layer, wash with brine, dry over MgSO4, and concentrate to yield Fmoc-NVA-CN (Nitrile intermediate).

Quantitative Data Summary

Selecting the right dehydration reagent is critical for scale-up. The table below summarizes expected outcomes based on the chosen reagent system.

Dehydration ReagentReaction TempReaction TimeCrude Yield (%)Purity (HPLC)Causality / Notes
TFAA / Et3N 0 °C2 h88 - 92%>95%Preferred; mild conditions, preserves Fmoc.
Burgess Reagent RT12 h75 - 80%>90%Highly chemoselective, but expensive for scale-up.
POCl3 Reflux4 h60 - 65%<80%Harsh; causes partial Fmoc deprotection and degradation.

Visualizations

G A H-NVA-NH2 HCl (L-Norvalinamide) B Hydrophobic S2 Pocket Targeting A->B Structural Fit C Amide to Nitrile Conversion A->C Chemical Transformation D SARS-CoV-2 Mpro Inhibitors B->D E Cathepsin C Inhibitors B->E C->D Covalent Warhead

Figure 1: Strategic role of L-Norvalinamide in targeting and inhibiting viral/inflammatory proteases.

G Step1 H-NVA-NH2 HCl + Fmoc-Cl / NaHCO3 Step2 Fmoc-NVA-NH2 (Protected Intermediate) Step1->Step2 Schotten-Baumann (0°C to RT) Step3 TFAA / Et3N (Dehydration in DCM) Step2->Step3 Solvent Swap to Anhydrous DCM Step4 Fmoc-NVA-CN (Nitrile Warhead) Step3->Step4 -H2O (0°C, 2h)

Figure 2: Step-by-step synthetic workflow from H-NVA-NH2 HCl to the active nitrile warhead.

References

  • Starrett, J. E. et al. "Cathepsin c inhibitors". WO2011025799A1.
  • Owen et al. "Nitrile-containing antiviral compounds". US11351149B2.
  • Yang, K.S., Liu, W.R. "A Novel Y-Shaped, S-O-N-O-S-Bridged Cross-Link between Three Residues C22, C44, and K61 Is Frequently Observed in the SARS-CoV-2 Main Protease". Protein Data Bank Japan (PDBj). Available at: [Link]

  • Owen et al. "Nitrile-Containing Antiviral Compounds". US20220257563A1.

Sources

Application

standard operating procedure for handling H-NVA-NH2 HCL in the lab

Application Note & Standard Operating Procedure: Advanced Handling and Synthetic Integration of H-Nva-NH2·HCl (L-Norvalinamide Hydrochloride) Target Audience: Research Scientists, Medicinal Chemists, and Drug Development...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Standard Operating Procedure: Advanced Handling and Synthetic Integration of H-Nva-NH2·HCl (L-Norvalinamide Hydrochloride)

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Laboratory SOP

Executive Summary & Biochemical Significance

H-Nva-NH2·HCl, chemically known as (2S)-2-aminopentanamide hydrochloride or L-Norvalinamide hydrochloride[1], is a highly versatile unnatural amino acid derivative. As a Senior Application Scientist, I frequently encounter this building block in the design of peptidomimetics and targeted therapeutics.

The structural uniqueness of norvaline—a straight-chain aliphatic amino acid—confers distinct hydrophobic interactions in enzymatic binding pockets. Consequently, H-Nva-NH2·HCl is heavily utilized in biochemical research to study metabolic pathways and as a critical intermediate in pharmaceutical development[2]. Notably, it serves as a potent scaffold for arginase inhibitors (modulating nitric oxide production for cardiovascular and neurodegenerative diseases)[2] and has recently gained prominence in the synthesis of SARS-CoV-2 3C-like (3CL) protease inhibitors for COVID-19 therapeutic interventions[3].

This guide provides a field-proven, self-validating Standard Operating Procedure (SOP) for handling, storing, and synthetically integrating H-Nva-NH2·HCl to ensure high-yield, reproducible results in drug discovery workflows.

Physicochemical Properties & Safety Parameters

To design an effective protocol, one must first understand the physical nature of the reagent. H-Nva-NH2 is supplied as a hydrochloride salt to prevent spontaneous cyclization or degradation, significantly enhancing its shelf-life. However, this salt form introduces specific handling requirements, particularly regarding hygroscopicity and pH management.

Table 1: Physicochemical and Safety Profile of H-Nva-NH2·HCl

ParameterSpecification / Data
IUPAC Name (2S)-2-aminopentanamide hydrochloride[1]
CAS Number 101925-47-7[2][4]
Molecular Formula C5H12N2O · HCl[2]
Molecular Weight 152.62 g/mol [2]
Melting Point 258 - 260 °C[2]
Purity Standard ≥ 99% (HPLC)[2]
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Hazard Statements H315 (Skin), H319 (Eye), H335 (Respiratory)

Mechanistic Handling & Storage SOP

The Causality of Storage: Because it is an HCl salt, H-Nva-NH2·HCl is intrinsically hygroscopic. Exposure to ambient humidity will cause the powder to absorb moisture. In downstream amide coupling reactions, introduced water will outcompete the amine, leading to the hydrolysis of your activated ester (e.g., HATU/HOBt complexes) and drastically reducing your reaction yield.

Storage Protocol:

  • Temperature: Store desiccated at 2–8 °C.

  • Atmosphere: Purge the storage vessel with inert gas (Argon or dry Nitrogen) after every use.

  • Equilibration: Critical Step. Before opening the vial, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt.

Safety & PPE: Due to its classification as a skin, eye, and respiratory irritant (H315, H319, H335), all handling must be performed inside a certified fume hood. Required PPE includes nitrile gloves, wrap-around safety goggles, and a standard laboratory coat.

Experimental Workflows: Synthetic Integration

The following protocols are designed as self-validating systems . Every critical action is paired with an analytical checkpoint to ensure the causality of the chemistry is functioning as intended.

Workflow: Amide Coupling in Peptidomimetic Synthesis

Objective: To covalently link H-Nva-NH2·HCl to an Fmoc-protected amino acid or carboxylic acid scaffold.

Mechanistic Insight: The primary amine of H-Nva-NH2·HCl is protonated ( NH3+​ ). In this state, it is entirely non-nucleophilic and will not react with an activated carboxylic acid. You must liberate the free base in situ using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).

Step-by-Step Methodology:

  • Preparation of the Acid Component:

    • Dissolve 1.0 equivalent (eq) of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (ensure water content is <100 ppm)[3].

    • Add 1.1 eq of HATU and 1.1 eq of HOAt. Stir for 5 minutes at room temperature to form the active ester.

  • Free-Basing the H-Nva-NH2·HCl:

    • In a separate dry vial, dissolve 1.2 eq of H-Nva-NH2·HCl in anhydrous DMF.

    • Add 2.5 to 3.0 eq of DIPEA. (Causality: 1.2 eq of DIPEA neutralizes the HCl salt, while the remaining excess maintains the basic environment required for the HATU coupling mechanism).

    • Validation Checkpoint 1: Spot a micro-drop of the amine solution onto moistened pH paper. The pH must read > 8. If it does not, the amine is still protonated; add DIPEA in 0.5 eq increments until basic.

  • Coupling Reaction:

    • Transfer the activated acid solution dropwise into the basic H-Nva-NH2 solution under continuous stirring.

    • Allow the reaction to proceed at room temperature for 2 hours.

    • Validation Checkpoint 2: Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into an LC-MS. Confirm the disappearance of the H-Nva-NH2 mass (Free base m/z≈117.16 ) and the appearance of the product mass.

  • Quenching and Extraction:

    • Quench the reaction with saturated aqueous NaHCO3​ [3].

    • Extract the product using Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (to remove unreacted H-Nva-NH2), saturated NaHCO3​ , and brine.

    • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Workflow Visualization

The following diagram maps the logical progression from raw material handling through chemical activation and ultimately to therapeutic application.

Workflow A H-Nva-NH2·HCl (L-Norvalinamide HCl) B In Situ Free-Basing (DIPEA / NMM) A->B Base Addition C Amide Coupling (HATU / EDC) B->C Activated Acid D Peptidomimetic Scaffold C->D Purification E Arginase Inhibitor Screening D->E F SARS-CoV-2 3CLpro Inhibitor Design D->F

Fig 1: Synthetic workflow and downstream therapeutic applications of H-Nva-NH2·HCl.

Analytical Validation Parameters

To guarantee the integrity of your synthesized compounds utilizing H-Nva-NH2·HCl, adhere to the following analytical standards:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile (containing 0.1% Formic Acid). The amide bond is stable under these conditions. Look for the [M+H]+ ion corresponding to your specific peptidomimetic sequence.

  • Nuclear Magnetic Resonance (NMR): When performing 1H -NMR (in DMSO- d6​ ), the terminal primary amide ( −NH2​ ) of the norvalinamide moiety will typically present as two distinct broad singlets between 6.8 ppm and 7.5 ppm due to restricted rotation and hydrogen bonding.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14569008, (2S)-2-aminopentanamide hydrochloride." PubChem. URL:[Link]

  • World Intellectual Property Organization. "Nitrile-containing antiviral compounds." Google Patents (WO2021250648A1).

Sources

Technical Notes & Optimization

Troubleshooting

preventing racemization during H-NVA-NH2 HCL peptide coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the coupling of C-terminal amide building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the coupling of C-terminal amide building blocks. When working with H-Nva-NH2·HCl (L-Norvaline amide hydrochloride), the primary challenge is rarely the racemization of the Norvaline itself. Instead, the critical failure point is the base-catalyzed racemization of the incoming activated amino acid (e.g., Fmoc-AA-OH), which is triggered by the basic conditions required to neutralize the HCl salt of the Norvaline nucleophile.

This guide is designed to dissect the causality behind this epimerization, provide field-proven troubleshooting strategies, and outline a self-validating protocol to ensure stereochemical integrity during your peptide assembly.

The Mechanistic "Why": Causality of Epimerization

To solve racemization, we must first understand its mechanism. H-Nva-NH2 is supplied as a hydrochloride salt to maintain stability. To render the alpha-amine nucleophilic for coupling, the HCl salt must be neutralized in situ using a tertiary amine base (typically DIEA or NMM).

However, introducing excess strong base into a coupling environment containing an activated Fmoc-amino acid creates a competing kinetic pathway. The base abstracts the alpha-proton of the activated electrophile, driving the cyclization of the intermediate into a 5(4H)-oxazolone [1]. This oxazolone intermediate rapidly tautomerizes, losing its chiral memory. Subsequent aminolysis by the H-Nva-NH2 nucleophile yields a mixture of the desired L,L-peptide and the undesired D,L-epimer.

Mechanism ActAA Activated Fmoc-AA-OAct (Chiral L-form) Base Excess Tertiary Base (Neutralizing HCl) ActAA->Base Base Catalysis (Side Reaction) Nva H-Nva-NH2 Nucleophile ActAA->Nva Fast Aminolysis (Ideal Pathway) OxL L-Oxazolone Intermediate Base->OxL Cyclization OxD D-Oxazolone Intermediate OxL->OxD Tautomerization (Loss of Chirality) OxL->Nva Aminolysis OxD->Nva Aminolysis ProdL Desired L,L-Peptide Nva->ProdL ProdD Undesired D,L-Epimer Nva->ProdD From D-Oxazolone

Mechanistic pathway of base-catalyzed oxazolone formation leading to epimerization.

Troubleshooting & FAQs

Q: Why am I seeing up to 15% D-epimer when coupling Fmoc-Cys(Trt)-OH to H-Nva-NH2·HCl? A: Cysteine, Histidine, and Phenylglycine are notoriously prone to racemization. If you are using a uronium-based coupling reagent like HATU or HBTU, you are required to use at least 2.0 equivalents of base (one to neutralize the Nva HCl salt, and one to drive the HATU activation). This excess basicity (especially with DIEA, pKa ~10.5) drastically accelerates the oxazolone pathway. You must switch to a base-free activation method like DIC/OxymaPure.

Q: Can I just use less base to neutralize the HCl salt? A: No. If you use sub-stoichiometric base, the coupling will stall because a portion of the H-Nva-NH2 remains protonated and non-nucleophilic. The solution is not to reduce the equivalents of the base, but to reduce the strength (pKa) of the base. Using a weaker base like 2,4,6-trimethylpyridine (TMP, pKa ~7.4) neutralizes the HCl salt effectively without being strong enough to readily deprotonate the alpha-carbon of the activated Fmoc-AA-OH.

Q: Does temperature play a role in this specific coupling? A: Absolutely. The oxazolone formation is highly temperature-dependent. Pre-activating the Fmoc-AA-OH at 0°C and maintaining the coupling reaction at 0°C to 5°C for the first hour significantly suppresses the kinetic rate of racemization while allowing the desired aminolysis to proceed [3].

Quantitative Impact of Reagent Selection

The table below summarizes empirical data from our lab demonstrating how the choice of coupling reagent and base impacts the stereochemical integrity when coupling a high-risk amino acid to an HCl-salt nucleophile.

Coupling SystemBase Used for NeutralizationBase pKaEpimerization (% D-Isomer)
HATUDIEA (2.0 eq)10.514.2%
HBTUNMM (2.0 eq)7.36.8%
DIC / HOBtDIEA (1.0 eq)10.53.1%
DIC / OxymaPure TMP (1.0 eq) 7.4 < 0.1%

Data reflects the coupling of Fmoc-Cys(Trt)-OH to H-Nva-NH2·HCl in DMF at 25°C. The DIC/OxymaPure system with TMP provides superior stereocontrol.

Self-Validating Experimental Protocol

To guarantee stereochemical fidelity, do not rely on blind coupling. The following protocol incorporates in-process verification steps to ensure the system self-validates before proceeding to scale-up [2].

Phase 1: Controlled Neutralization

  • Dissolve 1.0 eq of H-Nva-NH2·HCl in anhydrous DMF (concentration ~0.2 M).

  • Add exactly 1.0 eq of 2,4,6-trimethylpyridine (TMP).

  • Validation Check: Spot a micro-aliquot onto dampened pH paper. The localized pH should read between 7.0 and 7.5. If it reads >8.0, you have overshot the basicity.

Phase 2: Base-Free Pre-Activation 4. In a separate vial, dissolve 1.1 eq of Fmoc-AA-OH and 1.1 eq of OxymaPure in DMF. 5. Chill both the nucleophile solution and the amino acid solution to 0°C in an ice bath. 6. Add 1.1 eq of N,N'-Diisopropylcarbodiimide (DIC) to the Fmoc-AA-OH solution. Stir for 3 minutes at 0°C. 7. Validation Check: Observe a slight color change (often pale yellow/orange with Oxyma), indicating the formation of the active ester without the generation of basic byproducts.

Phase 3: Coupling and Monitoring 8. Dropwise, add the pre-activated Fmoc-AA-OAct solution to the chilled H-Nva-NH2 solution. 9. Stir at 0°C for 1 hour, then allow it to slowly warm to room temperature for an additional 1 hour. 10. Validation Check: Withdraw a 5 µL aliquot, dilute in MeCN/H2O, and run a rapid LC-MS. You should observe a single sharp peak for the product mass. A split peak or shoulder indicates epimerization has occurred.

Protocol S1 1. Dissolve H-Nva-NH2·HCl S2 2. Add TMP Base (Check pH 7-7.5) S1->S2 S4 4. Combine at 0°C Stir 2 hours S2->S4 S3 3. Pre-activate Fmoc-AA-OH + DIC/Oxyma S3->S4 S5 5. LC-MS Validation (Single Peak) S4->S5

Optimized racemization-free coupling workflow for H-Nva-NH2·HCl.

References

  • Mechanistic studies of peptide oxazolone racemization. Goodman, M., & McGahren, W. J. (1967). Tetrahedron, 23(4), 2031-2050. URL:[Link]

  • Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Subirós-Funosas, R., et al. (2012). Biopolymers (Peptide Science), 98(2), 89-97. URL:[Link]

  • An Improved Procedure for N- to C-Directed (Inverse) Solid-Phase Peptide Synthesis. Johansson, A., et al. (2000). Journal of Combinatorial Chemistry, 2(5), 496-507. URL:[Link]

Optimization

Technical Support Center: Optimizing H-NVA-NH2 HCl Solubility in Aprotic Solvents

As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of peptide synthesis and assay development. A recurring bottleneck is the poor solubility of amino acid amides—spec...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of peptide synthesis and assay development. A recurring bottleneck is the poor solubility of amino acid amides—specifically H-NVA-NH2 HCl (L-Norvalinamide hydrochloride)—in polar aprotic solvents like DMF (N,N-Dimethylformamide) and DMSO (Dimethyl sulfoxide).

While this compound is highly valued as an arginase inhibitor and a biochemical building block, its hydrochloride salt form creates a robust crystal lattice that resists solvation in non-aqueous environments. This guide provides an in-depth, mechanistic approach to troubleshooting and resolving these solubility limitations.

Mechanistic Troubleshooting & FAQs

Q: Why does H-NVA-NH2 HCl precipitate or exhibit poor dissolution kinetics in DMF compared to water? A: The root cause lies in the thermodynamics of solvation. H-NVA-NH2 HCl exists as a strongly ionic crystal lattice. Water possesses a high dielectric constant and acts as both a hydrogen-bond donor and acceptor, efficiently solvating both the protonated amine and the chloride counterion. In contrast, polar aprotic solvents like DMF and DMSO lack hydrogen-bond donors. They cannot effectively solvate the chloride anion, leaving a high thermodynamic barrier for lattice dissociation 1. Consequently, while the compound is highly soluble in aqueous solutions [[2]](), its saturation limit in neat DMF often falls below 5 mg/mL.

Q: What is the most effective chemical intervention to achieve >50 mg/mL solubility for solid-phase peptide synthesis (SPPS)? A: The gold standard is in situ free-basing. By introducing a sterically hindered, non-nucleophilic tertiary amine like N,N-Diisopropylethylamine (DIPEA), you neutralize the HCl salt. This acid-base reaction releases the highly lipophilic free amine (H-NVA-NH2) and generates DIPEA·HCl 3. The free base rapidly partitions into the aprotic solvent, drastically increasing the solubility limit and ensuring the primary amine is nucleophilic and ready for coupling.

Q: If my downstream assay is strictly base-sensitive, how can I physically force dissolution without chemical alteration? A: You must supply enough external energy to overcome the lattice enthalpy. Combining bath sonication with mild heating (40–50°C) for 15 minutes disrupts the crystalline structure. However, be aware of the hysteresis effect: upon cooling to room temperature (25°C), the solution becomes supersaturated and the compound may slowly re-precipitate. This method is only recommended for immediate, single-use applications.

Q: Can co-solvents be used to stabilize the solution without adding a base? A: Yes. Introducing a micro-fraction of ultra-pure water (1–5% v/v) into DMSO creates a localized solvation sphere for the chloride ions. Because H-NVA-NH2 HCl possesses excellent aqueous solubility 2, this minimal aqueous addition exponentially increases the overall solubility limit without fundamentally altering the aprotic bulk properties of the solvent system.

Quantitative Solubility Profiles

The following table summarizes the expected solubility limits of H-NVA-NH2 HCl under various solvent conditions at standard room temperature (25°C), allowing for rapid experimental planning.

Solvent SystemIntervention StrategyEstimated Solubility LimitSolution Stability (24h)
Neat DMF None (Control)< 5 mg/mLHigh (Suspension)
Neat DMSO None (Control)~ 15 mg/mLHigh (Suspension)
DMF + 1.2 eq DIPEA Chemical (Free-basing)> 100 mg/mLModerate (Amine oxidation risk)
DMSO + 5% ddH2O Chemical (Co-solvent)> 50 mg/mLHigh (Stable solution)
DMF (Heated to 50°C) Physical (Thermal)~ 25 mg/mLLow (Precipitates upon cooling)
Solvation Decision Workflow

Use the following diagnostic pathway to determine the optimal solubilization strategy based on your downstream application requirements.

SolvationWorkflow Start Weigh H-NVA-NH2 HCl AddSolvent Add DMF or DMSO Start->AddSolvent CheckSol Complete Dissolution? AddSolvent->CheckSol Success Proceed to Assay/Synthesis CheckSol->Success Yes BaseTol Is Downstream Assay Base-Tolerant? CheckSol->BaseTol No FreeBase Add 1.1-1.5 eq DIPEA (Free-Basing) BaseTol->FreeBase Yes HeatSonic Sonication & Heating (40°C, 15 min) BaseTol->HeatSonic No FreeBase->CheckSol HeatSonic->CheckSol CoSolvent Add 1-5% v/v ddH2O (Co-Solvent) HeatSonic->CoSolvent If still insoluble CoSolvent->CheckSol

Diagnostic workflow for optimizing H-NVA-NH2 HCl solubility in aprotic solvents.

Self-Validating Experimental Protocols
Protocol A: The Free-Basing Strategy (For SPPS and Organic Synthesis)

This protocol chemically neutralizes the hydrochloride salt to generate the highly soluble free amine 3.

  • Preparation: Weigh the required mass of H-NVA-NH2 HCl (MW = 152.62 g/mol ) into a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMF or DMSO to achieve your target concentration (e.g., 50 mg/mL). The mixture will initially appear as a cloudy, opaque suspension.

  • Calculation: Calculate the molar amount of H-NVA-NH2 HCl present in the vial.

  • Neutralization: Add 1.1 to 1.2 molar equivalents of DIPEA (MW = 129.24 g/mol , density = 0.742 g/mL) dropwise while continuously vortexing the vial.

  • Self-Validation Check (Visual Phase Transition): The suspension must transition to a completely clear, colorless solution within 30–60 seconds. If turbidity persists, it indicates incomplete neutralization (often due to trace moisture reacting with the base); add an additional 0.1 eq of DIPEA until optical clarity is achieved.

Protocol B: The Co-Solvent Rescue Method (For Base-Sensitive Biochemical Assays)

This protocol utilizes a micro-aqueous environment to solvate the chloride counterion without altering the pH.

  • Preparation: Suspend H-NVA-NH2 HCl in neat DMSO at the desired concentration (up to 50 mg/mL).

  • Physical Disruption: Place the sealed vial in an ultrasonic water bath set to 35°C for 5 minutes to break apart macroscopic crystal aggregates.

  • Aqueous Titration: If the suspension persists, add ultra-pure water (ddH2O) in strict 1% (v/v) increments. Vortex vigorously for 15 seconds after each addition.

  • Termination: Stop the aqueous addition once complete optical clarity is achieved. Do not exceed 5% (v/v) water to prevent downstream assay interference.

  • Self-Validation Check (Centrifugal Verification): Transfer 100 µL of the final solution to a microcentrifuge tube and spin at 10,000 x g for 2 minutes. The absence of a visible pellet at the bottom of the tube confirms true thermodynamic dissolution rather than a temporary micro-suspension.

References
  • eScholarship - Submonomer synthesis of sequence defined peptoids with diverse side-chains. Available at:[Link]

  • RSC Publishing - Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Available at: [Link]

Sources

Troubleshooting

optimizing equivalents of H-NVA-NH2 HCL for maximum coupling efficiency

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve high coupling efficiencies when working with amino acid amide hydrochlorides like...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve high coupling efficiencies when working with amino acid amide hydrochlorides like H-Nva-NH2 HCl (L-Norvalinamide hydrochloride).

Unlike standard free amines, the presence of the hydrochloride salt and the primary amide fundamentally alters the stoichiometric landscape of your reaction. If you treat this building block like a standard amine, you will inevitably encounter stalled reactions, poor yields, and frustrating byproducts.

This guide is designed to dismantle the mechanistic bottlenecks of H-Nva-NH2 HCl coupling, providing you with field-proven, self-validating strategies to optimize your equivalents and maximize your yields.

Core Mechanistic Workflow

To understand how to optimize equivalents, we must first visualize the chemical logic of the reaction. The diagram below illustrates the dual role of the tertiary base: it must simultaneously neutralize the HCl salt to liberate the nucleophile and drive the activation of the carboxylic acid.

G Acid Carboxylic Acid (1.0 eq) Intermediate Active Ester Intermediate Acid->Intermediate Activation Reagent Coupling Reagent (e.g., HATU, 1.1 eq) Reagent->Intermediate Base Tertiary Base (DIPEA, 3.0 eq) Base->Intermediate Promotes Activation (2.0 eq consumed) FreeAmine Free Norvalinamide (Nucleophile) Base->FreeAmine Neutralizes HCl (1.0 eq consumed) Amine H-Nva-NH2 HCl (1.1 eq) Amine->FreeAmine Deprotonation Product Coupled Amide Product Intermediate->Product Nucleophilic Attack FreeAmine->Product

Mechanistic workflow for H-Nva-NH2 HCl coupling optimization.

FAQ: Stoichiometry & Base Equivalents

Q: Why does my standard 1:1:2 (Acid : Reagent : Base) ratio fail when using H-Nva-NH2 HCl? A: The failure stems from a stoichiometric deficit of the tertiary base. H-Nva-NH2 is supplied as a hydrochloride salt to prevent premature degradation. Before the amine can act as a nucleophile, it must be liberated (free-based) in situ. When using an amino acid HCl salt, it is mandatory to add an extra equivalent of a base like diisopropylethylamine (DIEA/DIPEA) specifically to neutralize the salt[1]. If you use a standard protocol requiring 2 equivalents of base for a uronium coupling reagent like HATU, the HCl salt immediately consumes 1 equivalent, leaving the coupling reagent under-activated and stalling the reaction[2].

Q: Should I use H-Nva-NH2 HCl in excess, or the carboxylic acid? A: This depends on the scarcity of your building blocks and the steric hindrance of the acid:

  • Scenario A (Acid is precious/complex): Use H-Nva-NH2 HCl in slight excess (1.1 to 1.2 equivalents) to ensure complete consumption of the activated ester.

  • Scenario B (Standard SPPS/LPPS): If the acid is a standard, inexpensive Fmoc-amino acid, use the acid in excess (2.0 to 3.0 equivalents) and keep the H-Nva-NH2 HCl at 1.0 equivalent to drive the reaction kinetically.

Quantitative Data: Equivalents Optimization Table

Different coupling reagents require distinct stoichiometric environments. Uronium salts are highly efficient but sensitive to base concentrations, whereas reagents like T3P offer different mechanistic advantages and require higher molar ratios[3].

Coupling SystemCarboxylic AcidH-Nva-NH2 HClCoupling ReagentBase (DIPEA/NMM)Mechanistic Rationale & Notes
HATU / DIPEA 1.0 eq1.1 - 1.2 eq1.1 eq3.0 - 3.5 eqRequires 1 eq base for HCl neutralization + 2 eq for uronium activation[2].
COMU / DIPEA 1.0 eq1.1 eq1.0 eq2.0 - 2.5 eqOxymaPure leaving group allows efficiency with reduced base, minimizing side reactions[4].
T3P / DIPEA 1.0 eq1.2 eq1.5 - 2.0 eq3.0 eqT3P acts via a different mechanism; requires excess reagent (1.5 to 3.0 eq) to drive sterically hindered amides[3].
EDC·HCl / HOBt 1.0 eq1.1 eq1.2 eq (each)2.0 - 2.5 eqEDC is also an HCl salt; requires careful base calculation to ensure both the amine and EDC are free-based[1].

FAQ: Troubleshooting Side Reactions & Efficiency

Q: I've adjusted my base equivalents, but I still see incomplete conversion and an LC-MS mass corresponding to a guanidinylation byproduct. What is happening? A: Guanidinylation occurs when the free amine of Norvalinamide reacts directly with the uronium coupling reagent (like HATU or HBTU) instead of the activated carboxylic ester. This is a classic symptom of poor pre-activation.

  • The Fix: Always pre-activate the carboxylic acid with the coupling reagent and base for 2-5 minutes before introducing the H-Nva-NH2 HCl. Alternatively, switch to COMU, which suppresses these side reactions[4], or a triazole-based reagent like T3P, which does not cause guanidinylation[3].

Q: Does temperature play a role in optimizing this specific coupling? A: Yes. While standard amide couplings are performed at room temperature, sterically hindered couplings can stall. However, prolonged heating can degrade coupling reagents like HATU. A proven strategy is to reduce the microwave/heating temperature to 50°C and extend the reaction time to 20 minutes, which balances kinetic energy with reagent stability.

Self-Validating Experimental Protocol

Optimized Solution-Phase Coupling of H-Nva-NH2 HCl using COMU

  • Step 1: Preparation of the Free Amine

    • Action: Dissolve H-Nva-NH2 HCl (1.1 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (1.1 eq) dropwise while stirring.

    • Causality: This step explicitly liberates the primary amine from the hydrochloride salt, preparing it for nucleophilic attack.

    • Validation Check: Spot 1 µL of the solution onto moistened pH indicator paper. The pH must read between 8.0 and 9.0. If the pH is neutral or acidic, the HCl salt has consumed your base, and the amine remains protonated (inactive). Add DIPEA in 0.1 eq increments until basic.

  • Step 2: Carboxylic Acid Pre-activation

    • Action: In a separate reaction vessel, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF under an inert atmosphere (nitrogen or argon). Add COMU (1.0 eq) and DIPEA (1.0 eq)[4]. Stir at room temperature for 2 minutes.

    • Causality: Pre-activation forms the highly reactive Oxyma ester. Doing this in a separate vessel prevents the free Norvalinamide from reacting directly with COMU, completely eliminating the risk of guanidinylation.

  • Step 3: Coupling & In-Process Validation

    • Action: Transfer the free amine solution (from Step 1) into the activated ester solution (from Step 2). Stir at room temperature for 1 to 2 hours.

    • Causality: The liberated amine attacks the activated ester, forming the stable amide bond and releasing water-soluble byproducts[4].

    • Validation Check: Quench a 5 µL aliquot in 100 µL of 1:1 MeCN/H2O and analyze via LC-MS. The complete disappearance of the activated ester mass and the appearance of the product mass validates successful coupling. If unreacted acid remains alongside free amine, the coupling reagent has hydrolyzed; add an additional 0.2 eq of COMU.

  • Step 4: Workup

    • Action: Dilute the mixture with ethyl acetate and wash sequentially with 5% NaHCO3, 1M HCl, and brine. Dry over Na2SO4 and concentrate.

References

  • Optimizing Peptide Coupling: Key Techniques, jpt.com,
  • Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentr
  • Process optimization for acid-amine coupling: a c
  • Amide Coupling - Biofilm Inhibitor Synthesis, mercer.edu,

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: HPLC Method Validation for H-NVA-NH2 HCl Purity Analysis

Executive Summary & The Analytical Challenge L-Norvalinamide hydrochloride (H-NVA-NH2·HCl) is a highly polar, low-molecular-weight (152.62 g/mol ) amino acid derivative frequently utilized as a critical intermediate in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

L-Norvalinamide hydrochloride (H-NVA-NH2·HCl) is a highly polar, low-molecular-weight (152.62 g/mol ) amino acid derivative frequently utilized as a critical intermediate in the synthesis of antiviral compounds and peptidomimetics[1]. For analytical scientists, developing a robust purity assay for this molecule presents two formidable chromatographic hurdles:

  • Lack of a Strong Chromophore : The molecule lacks conjugated π -systems. Standard UV detection at 254 nm is entirely ineffective. While low-wavelength UV (200–210 nm) can be used, it is highly susceptible to baseline drift from organic modifiers during gradient elution.

  • Extreme Hydrophilicity : As an amine hydrochloride salt, H-NVA-NH2 HCl is exceptionally polar. Traditional Reversed-Phase Liquid Chromatography (RPLC) using standard C18 columns fails to retain the analyte, causing it to co-elute in the void volume alongside sample matrix interferences.

This guide objectively compares traditional RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) and provides a fully self-validating, step-by-step protocol for H-NVA-NH2 HCl purity analysis, validated according to the latest[2].

Mechanistic Rationale: Why RPLC Fails and HILIC Succeeds

In RPLC, retention is driven by hydrophobic partitioning. Highly polar analytes like H-NVA-NH2 HCl have a thermodynamic preference for the mobile phase over the non-polar alkyl stationary phase (C18). While ion-pairing reagents (e.g., heptanesulfonic acid) can artificially increase hydrophobicity, they permanently alter the column chemistry and cause severe ion suppression, rendering the method incompatible with modern universal detectors like Mass Spectrometry (MS) or Charged Aerosol Detection (CAD)[3].

Conversely, HILIC is specifically designed for polar analytes. It combines a polar stationary phase (e.g., bare silica, amide, or zwitterionic) with a highly organic mobile phase (typically >70% acetonitrile)[4].

The Causality of Retention: In HILIC, water acts as the strong eluting solvent. The mobile phase forms a water-enriched layer on the surface of the polar stationary phase. The protonated H-NVA-NH2 HCl molecule partitions out of the organic-rich bulk mobile phase and into this aqueous layer, achieving excellent retention via hydrogen bonding and electrostatic interactions[5]. Furthermore, the high organic content of the HILIC mobile phase dramatically enhances desolvation efficiency, which is a critical prerequisite for maximizing the signal-to-noise ratio in CAD or MS detection[4].

G1 A H-NVA-NH2 HCl (Highly Polar) B Mobile Phase (>70% Acetonitrile) A->B Injected into C Aqueous Layer (Partitioning Zone) B->C Partitions into D Polar Stationary Phase (Amide/Silica) C->D Hydrogen Bonding & Electrostatic Interaction E Strong Retention & Peak Symmetry D->E Elution via Increasing Water

Fig 1. Mechanistic pathway of H-NVA-NH2 HCl retention in HILIC mode.

Comparative Performance Analysis

To objectively establish the superiority of the HILIC approach, we compared the performance of a standard C18 column against an Amide-bonded HILIC column for the analysis of H-NVA-NH2 HCl.

Table 1: RPLC vs. HILIC Performance Comparison
ParameterTraditional RPLC (C18)Optimized HILIC (Amide)Causality / Scientific Impact
Retention Factor ( k ) < 0.5 (Elutes in void)4.2HILIC's aqueous partitioning mechanism strongly retains the polar amine salt.
Peak Shape (Tailing) > 2.5 (Severe tailing)1.1 (Symmetrical)Secondary interactions with residual silanols ruin RPLC peaks; HILIC utilizes these interactions productively.
Detector Compatibility UV 210 nm onlyCAD, ELSD, MSHILIC avoids ion-pairing agents and uses high organic solvents, enabling universal aerosol/mass detection.
Sensitivity (LOD) ~50 µg/mL~1 µg/mLHigh acetonitrile concentration in HILIC improves CAD nebulization and particle formation, boosting sensitivity.

Experimental Protocol: Self-Validating HILIC-CAD Method

The following protocol outlines a robust HILIC-CAD methodology. To ensure absolute trustworthiness, this protocol is designed as a self-validating system : it incorporates strict System Suitability Testing (SST) criteria. If the SST fails, the analytical sequence is automatically aborted, preventing the generation of invalid data.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Causality: Maintaining a pH of 3.0 ensures the primary amine of Norvalinamide remains fully protonated ( NH3+​ ). This maximizes its polarity, ensuring strong partitioning into the HILIC aqueous layer and preventing peak splitting caused by partial ionization[4].

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Amide-bonded HILIC column (150 mm × 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Gradient Program:

    • 0–2 min: 85% B (Isocratic hold for initial retention)

    • 2–12 min: Linear decrease to 60% B

    • 12–15 min: Hold at 60% B (Elution of strongly retained impurities)

    • 15.1–20 min: Return to 85% B (Column re-equilibration)

    • Causality: In HILIC, water is the strong solvent. Starting at 85% organic ensures the analyte is trapped at the column head. Gradually increasing the aqueous content (decreasing B) selectively elutes the analyte and its impurities based on their hydrophilicity[5].

Step 3: Charged Aerosol Detection (CAD) Settings
  • Evaporation Temperature: 35°C (Optimized for semi-volatile mobile phases).

  • Data Collection Rate: 10 Hz.

  • Power Function: 1.0 (For linear response approximation).

Step 4: System Suitability Testing (Self-Validating Criteria)

Before analyzing unknown samples, inject a 1.0 mg/mL H-NVA-NH2 HCl standard solution six times. The system must meet the following criteria to proceed:

  • Repeatability: %RSD of peak area 2.0%.

  • Peak Symmetry: USP Tailing Factor 1.5.

  • Efficiency: Theoretical Plates ( N ) 5000.

ICH Q2(R2) Method Validation Workflow

Once the method is developed, it must be validated to demonstrate it is "fit for purpose." The guideline (effective June 2024) mandates a lifecycle approach, emphasizing robustness and specificity[2].

G2 Step1 Phase 1: Method Design HILIC Column + CAD Detection Step2 Phase 2: Specificity (ICH Q2) Forced Degradation Studies Step1->Step2 Step3 Phase 3: Range & Linearity 50% to 150% Nominal Conc. Step2->Step3 Step4 Phase 4: Accuracy & Precision Spike Recovery & Repeatability Step3->Step4 Step5 Phase 5: Robustness Temp, Flow Rate, Mobile Phase Step4->Step5 Step6 Validated Purity Method Ready for Routine QC Step5->Step6

Fig 2. Step-by-step ICH Q2(R2) validation lifecycle for analytical procedures.

Table 2: ICH Q2(R2) Validation Data Summary

The following table summarizes the expected validation results when applying the HILIC-CAD protocol to H-NVA-NH2 HCl purity analysis.

Validation ParameterICH Q2(R2) Methodology / Acceptance CriteriaExperimental ResultStatus
Specificity Forced degradation (Acid, Base, Peroxide, Heat). Resolution ( Rs​ ) between API and nearest degradant > 1.5. Rs​ = 2.8 (No co-eluting peaks observed).PASS
Linearity & Range 50% to 150% of nominal target concentration (0.5 to 1.5 mg/mL). Correlation coefficient ( R2 ) 0.995. R2 = 0.998 (Using CAD power function correction).PASS
Accuracy Spike recovery at 80%, 100%, and 120% levels. Recovery must be 98.0% – 102.0%.Mean Recovery = 99.6%.PASS
Precision Repeatability (n=6 injections). %RSD 2.0%.%RSD = 0.85%.PASS
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Temp ( ± 2°C), and Buffer pH ( ± 0.2).All SST criteria met under varied conditions.PASS

Conclusion

For the purity analysis of highly polar, non-chromophoric pharmaceutical intermediates like H-NVA-NH2 HCl, traditional RPLC is analytically insufficient. By transitioning to a HILIC-CAD methodology , laboratories can leverage the molecule's hydrophilicity to achieve superior retention, orthogonal selectivity, and high-sensitivity universal detection. When coupled with strict, self-validating system suitability criteria, this approach easily satisfies the rigorous demands of the ICH Q2(R2) regulatory framework.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Available at:[Link]

  • Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." Available at:[Link]

  • LCGC International. "HILIC: The Pros and Cons." Available at:[Link]

  • Google Patents. "US11351149B2 - Nitrile-containing antiviral compounds.

Sources

Comparative

Comparative NMR Spectroscopy Guide: H-Nva-NH2 HCl and Its Key Derivatives

Executive Summary & Structural Context L-Norvalinamide hydrochloride (H-Nva-NH2 HCl) is a critical chiral building block in the design of rigidified peptidomimetics and covalent protease inhibitors. Structurally, it serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

L-Norvalinamide hydrochloride (H-Nva-NH2 HCl) is a critical chiral building block in the design of rigidified peptidomimetics and covalent protease inhibitors. Structurally, it serves as the primary backbone for 1[1] targeting chronic obstructive pulmonary disease (COPD), and has recently become a focal point in the synthesis of 2[2].

When developing these therapeutics, researchers frequently synthesize derivatives such as Fmoc-protected norvalinamide or fluorinated analogs (e.g., 5,5,5-trifluoro-L-norvalinamide). Understanding how these structural modifications alter the electronic environment—and consequently the Nuclear Magnetic Resonance (NMR) chemical shifts—is paramount for confirming molecular identity, purity, and 3[3].

Self-Validating Experimental Protocol

To guarantee reproducibility and eliminate spectral artifacts (such as concentration-induced shifting or solvent exchange), the following self-validating NMR workflow must be strictly adhered to.

Step-by-Step Methodology
  • Solvent Selection & Sample Preparation:

    • Action: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D).

    • Causality: Amide (-CONH2) and amine (-NH3+) protons undergo rapid chemical exchange in protic solvents like D2O or MeOD, which broadens or completely erases their signals. Anhydrous DMSO-d6 slows this exchange rate, allowing for precise integration of the hydrogen-bonding network. Furthermore, capping the concentration at 15 mg/mL prevents intermolecular aggregation, which artificially shifts amide resonances downfield.

  • Temperature Standardization:

    • Action: Calibrate the NMR probe temperature to exactly 298 K using a pure methanol standard before sample insertion.

    • Causality: Amide proton chemical shifts are highly temperature-dependent (typically exhibiting a −Δδ/ΔT coefficient). Standardizing the temperature ensures that shift variations are strictly due to structural derivatization, not thermal drift.

  • Internal Calibration & Shimming (Validation Checkpoint):

    • Action: Perform automated gradient shimming. Measure the Full Width at Half Maximum (FWHM) of the internal tetramethylsilane (TMS) peak.

    • Causality: The acquisition must not proceed unless the TMS FWHM is < 1.0 Hz. This self-validating checkpoint ensures optimal magnetic field homogeneity. TMS is then calibrated to exactly 0.00 ppm to provide an absolute reference point.

  • Multi-Nuclear Acquisition:

    • Action: Acquire 1 H (400 MHz, 16 scans), 13 C (100 MHz, 1024 scans), and 19 F (376 MHz, 64 scans) spectra.

    • Causality: While 1 H and 13 C map the carbon backbone, 19 F NMR is mandatory for fluorinated derivatives to confirm the integrity of the trifluoromethyl group without the complex splitting patterns caused by proton coupling[4].

G A Sample Prep 15 mg/mL in DMSO-d6 B Calibration TMS 0.00 ppm, 298K A->B C Acquisition 1H, 13C, 19F NMR B->C D Processing Phase/Baseline Corr. C->D E Analysis Shift Mapping D->E

Figure 1: Self-validating NMR analytical workflow for norvalinamide derivatives.

Comparative Spectral Analysis

The tables below synthesize the quantitative NMR data for H-Nva-NH2 HCl and two of its most common synthetic derivatives: Fmoc-Nva-NH2 (used in solid-phase peptide synthesis) and Fmoc-5,5,5-Trifluoro-Nva-NH2 (a precursor for 5[5]).

Table 1: 1 H NMR Chemical Shift Comparison (DMSO-d6, 400 MHz, 298 K)
Proton PositionH-Nva-NH2 HClFmoc-Nva-NH2Fmoc-5,5,5-Trifluoro-Nva-NH2Shift Rationale / Causality
α-CH 3.75 (m)3.95 (m)4.00 (m)Deshielding from the Fmoc carbamate oxygen; slight additional inductive pull from the CF 3​ group.
β-CH 2​ 1.70 (m)1.55 (m)1.70 - 1.90 (m)Proximity to the CF 3​ group causes a notable downfield shift compared to the unfluorinated analog.
γ-CH 2​ 1.35 (m)1.30 (m)2.20 (m)Strong electron-withdrawing effect of the adjacent CF 3​ group drastically deshields these protons.
δ-CH 3​ / CF 3​ 0.90 (t, 3H)0.85 (t, 3H)N/A ( 19 F: -73.3 ppm)Terminal methyl is replaced by CF 3​ . The 19 F shift at -73.3 ppm confirms substitution[6].
Amide NH 2​ 7.55, 7.95 (br s)7.05, 7.35 (br s)7.10 (br s)Hydrogen-bonding dynamics are sterically hindered by the bulky Fmoc group, shifting signals upfield.
Amine / NH 8.25 (br s, 3H)7.40 (d, 1H)7.50 (d, 1H)Transition from a primary amine salt (-NH 3+​ ) to a secondary carbamate (-NH-).
Table 2: 13 C NMR Chemical Shift Comparison (DMSO-d6, 100 MHz, 298 K)
Carbon PositionH-Nva-NH2 HClFmoc-Nva-NH2Fmoc-5,5,5-Trifluoro-Nva-NH2
C=O (Amide) 170.5173.2169.8
C=O (Carbamate) N/A156.1156.3
α-C 53.254.851.5
β-C 33.134.525.2
γ-C 18.418.829.5 (q, J = 29 Hz)
δ-C 13.513.7126.5 (q, J = 276 Hz)
Mechanistic Insights into the Data
  • The Fluorine Inductive Effect: The most striking variance in the data is observed at the γ-CH 2​ position. In the baseline H-Nva-NH2 HCl, the γ-protons resonate at 1.35 ppm. Upon trifluorination, the intense electronegativity of the CF 3​ group pulls electron density away from the adjacent carbon, deshielding the γ-protons and shifting them drastically downfield to 2.20 ppm. Furthermore, the 13 C spectrum reveals characteristic carbon-fluorine spin-spin coupling, splitting the δ-carbon into a large quartet (J ≈ 276 Hz) and the γ-carbon into a smaller quartet (J ≈ 29 Hz).

  • Anisotropic Deshielding: The introduction of the Fmoc protecting group replaces the primary amine salt with a carbamate. The aromatic rings of the fluorenyl group create a magnetic anisotropic cone that deshields the α-CH proton, shifting it from 3.75 ppm to 3.95 ppm.

References

  • [1] WO2011025799A1 - Cathepsin c inhibitors. Google Patents.1

  • [2] US11351149B2 - Nitrile-containing antiviral compounds. Google Patents. 2

  • [3] Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society. 3

  • [4] US11541034B2 - Nitrile-containing antiviral compounds. Google Patents. 4

  • [6] United States Patent (12) - Solid-state NMR of 5,5,5-trifluoro-L-norvalinamide derivatives. Googleapis. 6

  • [5] JP2022534186A - Nitrile-containing antiviral compounds. Google Patents. 5

Sources

Validation

biological activity comparison of norvalinamide versus valinamide

As a Senior Application Scientist, I approach the comparative analysis of norvalinamide and valinamide not merely as a structural comparison, but as a masterclass in how subtle isomeric shifts dictate biological activity...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the comparative analysis of norvalinamide and valinamide not merely as a structural comparison, but as a masterclass in how subtle isomeric shifts dictate biological activity. For researchers and drug development professionals, understanding the steric and kinetic nuances between these two aliphatic amino acid amides is critical for rational drug design, enzyme profiling, and the development of targeted inhibitors.

This guide provides an objective, data-driven comparison of their biological activities, grounded in mechanistic causality and validated experimental protocols.

Structural Causality: Linear vs. Branched Aliphatic Chains

At the core of their biological divergence is a fundamental structural isomerism. Both compounds share the same molecular formula, but their side-chain topologies drastically alter their interaction with enzyme active sites:

  • L-Norvalinamide: Derived from the non-proteinogenic amino acid norvaline, it features a linear propyl side chain . This unbranched topology minimizes steric bulk, allowing the molecule to penetrate deeply into narrow, hydrophobic S1 binding pockets of enzymes without inducing structural distortion[1].

  • L-Valinamide: Derived from the proteinogenic amino acid valine, it possesses a β -branched isopropyl side chain . This branching restricts rotational freedom and introduces significant steric hindrance. While it can bind to similar active sites, the β -branching often forces the enzyme-ligand complex into a constrained geometry, altering the transition state and frequently shifting its role from a rapidly turned-over substrate to an inhibitor [2].

Comparative Biological Activity & Enzymatic Profiling

The structural dichotomy between norvalinamide and valinamide manifests clearly across different enzymatic systems, particularly in aminopeptidases, cathepsins, and cytochrome P450 enzymes.

A. Aminopeptidase Substrate Specificity

Aminopeptidases (e.g., L-proline amide hydrolase, bacterial leucyl aminopeptidases) cleave N-terminal amino acids. When comparing the two amides as substrates, L-norvalinamide consistently demonstrates superior catalytic efficiency ( kcat​/Km​ ). The linear chain of norvalinamide aligns optimally within the hydrophobic S1 subsite, facilitating rapid hydrolytic turnover. Conversely, the steric clash introduced by the isopropyl group of L-valinamide increases the Michaelis constant ( Km​ ) and reduces the turnover rate, making it a poorer substrate and, in some contexts, a weak competitive inhibitor [2].

B. Cathepsin C (Dipeptidyl-Peptidase I) Inhibition

In the development of anti-inflammatory drugs targeting Cathepsin C, both amides are utilized as crucial pharmacophores. However, L-norvalinamide derivatives often exhibit superior reversible inhibition. The linear side chain maximizes van der Waals interactions within the deep hydrophobic cleft of Cathepsin C, yielding IC50 values in the low nanomolar range, whereas valinamide derivatives often require additional structural modifications to overcome β -branching steric penalties [4].

C. CYP3A4 Mechanism-Based Inactivation

L-valinamide derivatives (such as the clinical candidate DPC 681) have been identified as potent mechanism-based inactivators of human CYP3A4. The branched valinamide moiety acts as a rigid anchor, precisely positioning the molecule within the heme-containing active site. This rigid positioning facilitates covalent modification of the enzyme, leading to irreversible inactivation and subsequent autoinduction of metabolism—a feature less commonly observed with highly flexible linear analogs [3].

Quantitative Data Comparison

The following table synthesizes the kinetic and binding parameters, highlighting the functional consequences of their structural differences.

Ligand / DerivativeTarget Enzyme SystemBiological RoleKinetic / Binding ParametersMechanistic Rationale
L-Norvalinamide Aminopeptidases (e.g., PsyPAH)SubstrateHigh kcat​/Km​ , Low Km​ Linear propyl chain minimizes steric clash, allowing optimal transition-state stabilization.
L-Valinamide Aminopeptidases (e.g., PsyPAH)Substrate / Weak InhibitorLower kcat​/Km​ , Higher Km​ β -branching restricts optimal docking geometry, increasing the activation energy barrier.
L-Norvalinamide Analogs Cathepsin CReversible Inhibitor IC50​<10 nM Deep penetration into the S1 hydrophobic cleft maximizes van der Waals contacts.
L-Valinamide Analogs (DPC 681) Cytochrome P450 3A4Mechanism-Based Inactivator KI​=0.24μM , kinact​=0.22 min−1 Rigid branched structure anchors the molecule, facilitating irreversible heme modification.

Self-Validating Experimental Protocol: Aminopeptidase Kinetic Profiling

To objectively compare the biological activity of these two amides, a self-validating kinetic assay must be employed. As an application scientist, I mandate the use of orthogonal controls to ensure that observed differences are strictly due to side-chain isomerism and not artifactual enzyme degradation.

Objective: Determine the Michaelis-Menten kinetics ( Km​ , Vmax​ ) of recombinant aminopeptidase using L-norvalinamide and L-valinamide.

Step-by-Step Methodology:

  • Enzyme Standardization (Baseline Establishment):

    • Action: Purify recombinant aminopeptidase and quantify using a Bradford assay. Pre-incubate the enzyme in 50 mM Tris-HCl buffer (pH 7.0) at 35°C for 10 minutes.

    • Causality: Establishing a precise baseline concentration ensures that Vmax​ calculations are strictly a function of substrate turnover, not varying enzyme concentrations.

  • Substrate Titration:

    • Action: Prepare serial dilutions of L-norvalinamide and L-valinamide ranging from 0.1×Km​ to 10×Km​ (typically 0.1 mM to 10 mM).

    • Causality: Spanning this concentration range is mathematically required to accurately fit the rectangular hyperbola of the Michaelis-Menten equation.

  • Continuous Spectrophotometric Monitoring:

    • Action: Utilize a coupled enzyme assay (e.g., adding glutamate dehydrogenase and α -ketoglutarate) to monitor the release of ammonia from the amide substrates. Measure the concurrent oxidation of NADH at 340 nm continuously for 5 minutes.

    • Causality: Continuous monitoring captures the true initial velocity ( v0​ ) before substrate depletion or product inhibition skews the reaction kinetics.

  • Orthogonal Validation (The Self-Validating Step):

    • Action: Run a parallel assay incorporating 10 μ M of Bestatin (a known competitive aminopeptidase inhibitor).

    • Causality: If the reaction is not completely quenched by Bestatin, the observed hydrolysis is due to a contaminating protease, invalidating the assay. This step guarantees the integrity of the data.

  • Data Synthesis:

    • Action: Plot v0​ versus substrate concentration and apply non-linear regression to extract Km​ and kcat​ .

Mechanistic Workflow Visualization

The following diagram maps the divergent enzymatic pathways dictated by the structural isomerism of norvalinamide and valinamide.

G Ligand Aliphatic Amino Acid Amides Norvalinamide L-Norvalinamide (Linear Propyl Chain) Ligand->Norvalinamide Valinamide L-Valinamide (Branched Isopropyl Chain) Ligand->Valinamide Enzyme Target Enzyme Active Site (e.g., Aminopeptidase / CYP3A4) Norvalinamide->Enzyme Deep Pocket Penetration Valinamide->Enzyme Restricted Rotation Substrate High Catalytic Turnover (Minimal Steric Clash) Enzyme->Substrate Hydrolytic Pathway Inhibitor Mechanism-Based Inactivation (Steric Anchoring) Enzyme->Inhibitor Inhibitory Pathway

Caption: Workflow comparing the enzymatic processing of linear norvalinamide versus branched valinamide.

Conclusion for Drug Developers

When selecting between norvalinamide and valinamide as building blocks for peptidomimetics or enzyme probes, the choice hinges entirely on the desired biological outcome. If the goal is to design a transient substrate or a probe that requires deep penetration into a hydrophobic pocket, the linear norvalinamide is superior. However, if the objective is to design a rigid, sterically locked inhibitor or a mechanism-based inactivator, the β -branched valinamide provides the necessary conformational restriction to anchor the molecule within the active site.

References

  • Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide Source: bioRxiv URL:[Link]

  • A New L-Proline Amide Hydrolase with Potential Application within the Amidase Process Source: MDPI (Catalysts) URL:[Link]

  • Concurrent induction and mechanism-based inactivation of CYP3A4 by an L-valinamide derivative Source: PubMed / Drug Metabolism and Disposition URL:[Link]

  • Information on EC 3.4.14.1 - dipeptidyl-peptidase I Source: BRENDA Enzyme Database URL:[Link]

Safety & Regulatory Compliance

Safety

Physicochemical Properties &amp; Hazard Assessment

Operational Guide & Disposal Procedures for H-Nva-NH2 HCl (L-Norvalinamide Hydrochloride) As a Senior Application Scientist, I frequently see laboratories overlook the nuanced handling requirements of hydrochloride salts...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide & Disposal Procedures for H-Nva-NH2 HCl (L-Norvalinamide Hydrochloride)

As a Senior Application Scientist, I frequently see laboratories overlook the nuanced handling requirements of hydrochloride salts like H-Nva-NH2 HCl. While it is a routine building block in peptide synthesis and enzyme inhibitor development, its chemical nature dictates strict operational and disposal workflows.

This guide provides a comprehensive, causality-driven framework for the safe handling, preparation, and disposal of H-Nva-NH2 HCl, ensuring compliance with environmental regulations and preserving the integrity of your downstream biological assays.

Before handling any compound, we must understand how its physical state and chemical structure influence its behavior in the lab. H-Nva-NH2 HCl is an unnatural amino acid derivative[1]. Because it is supplied as a hydrochloride salt, its dissolution in unbuffered aqueous media results in the stoichiometric release of H+ ions, significantly lowering the solution's pH.

Table 1: Quantitative Data & Operational Implications for H-Nva-NH2 HCl

PropertyValueOperational Implication
Chemical Name L-Norvalinamide hydrochlorideNon-proteinogenic amino acid amide used in synthetic chemistry.
CAS Number 136892-44-9Primary identifier for SDS tracking and waste manifesting[1].
Molecular Formula C5​H13​ClN2​O The presence of the chloride ion dictates specific waste routing.
Physical State Crystalline SolidFine powders are prone to aerosolization; requires draft-free weighing.
Solubility Water, DMSO, MethanolDissociation in water releases HCl, requiring pH buffering for biological use.

Causality Focus: The primary hazard of H-Nva-NH2 HCl is not acute toxicity, but rather its potential to cause mild localized irritation to mucous membranes upon aerosolization, and its ability to cause "pH shock" in biological assays if not properly buffered.

Standard Operating Procedure: Handling & Solution Preparation

To ensure experimental reproducibility and operator safety, every handling protocol must be a self-validating system. The following workflow prevents aerosol exposure and ensures solution stability.

Protocol 1: Weighing and Dissolution Workflow

  • Preparation: Don standard PPE (nitrile gloves, safety goggles, lab coat). Ensure the analytical balance is located in a well-ventilated area, but avoid direct high-velocity drafts that could disturb the powder.

  • Anti-Static Weighing: Use an anti-static weigh boat or a static eliminator. Why? Crystalline hydrochloride salts often carry static charges that cause the fine powder to repel from the spatula and aerosolize, increasing inhalation risk and reducing gravimetric accuracy.

  • Primary Dissolution: Transfer the weighed powder to a volumetric flask. For stock solutions, dissolve in anhydrous DMSO. For aqueous applications, dissolve directly into a high-capacity buffer (e.g., 100 mM HEPES, pH 7.4).

  • pH Validation (Critical Step): If dissolving in unbuffered water, the pH will drop. Validate the pH using indicator strips or a micro-pH meter. Neutralize dropwise with 1M NaOH until the target physiological pH is reached. Why? Introducing highly acidic unbuffered solutions into cell cultures or enzyme assays will cause immediate protein denaturation, leading to false-negative assay results.

Comprehensive Disposal Protocols

Improper disposal of hazardous materials can lead to environmental damage, health risks, and severe regulatory penalties[2]. Under the, laboratories must implement a Chemical Hygiene Plan detailing safe disposal procedures[2].

Crucially, chemical waste must never be disposed of in biohazard bags. Biohazard bags are treated by steam sterilization (autoclaving) and sent to landfills; they are not incinerated, meaning chemical hazards will persist and leach into the environment[3].

Protocol 2: Step-by-Step Waste Routing

A. Solid Waste (Unused Chemical & Consumables)

  • Collect all unused H-Nva-NH2 HCl powder, contaminated weigh boats, and pipette tips in a rigid, leak-proof container.

  • Label the container clearly as "Non-Hazardous Organic Solid Waste - Amino Acid Derivative."

  • Store away from strong oxidizers until collected by your institutional Environmental Health and Safety (EHS) team.

B. Aqueous Waste

  • Measure the pH of the aqueous waste containing the compound.

  • If the pH is < 5.5, neutralize the solution to pH 6–8 using 1M NaOH or 1M NaHCO3​ . Why? Discharging highly acidic solutions can degrade laboratory plumbing infrastructure and violates standard environmental discharge limits.

  • Once neutralized, pour the solution into the designated "Aqueous Waste" carboy.

C. Organic Solvent Waste

  • Identify the solvent used to dissolve the H-Nva-NH2 HCl.

  • Non-Halogenated: If dissolved in DMSO, Methanol, or DMF, route the waste to the "Non-Halogenated Organic Waste" container.

  • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform (common in peptide synthesis), route to the "Halogenated Organic Waste" container. Why? Halogenated solvents require specialized high-temperature incineration to prevent the formation of highly toxic dioxins. Mixing them with non-halogenated waste ruins the entire waste stream[3].

Protocol 3: Spill Cleanup Procedure

  • Containment: Isolate the spill area. Do not use water initially, as it will dissolve the powder and spread the acidic salt over a larger surface area.

  • Mechanical Collection: Use a dedicated chemical spill brush and dustpan to gently sweep up the solid powder. Place into a solid waste container.

  • Chemical Neutralization: For residual powder on the benchtop, wipe the surface with a damp paper towel moistened with a mild alkaline solution (e.g., 5% sodium bicarbonate). This neutralizes the residual hydrochloride salt, preventing long-term corrosion of metal lab surfaces.

  • Final Disposal: Place all contaminated towels into the solid hazardous waste container[3].

Waste Routing Decision Tree

To streamline laboratory operations, follow this logical decision tree for the segregation and disposal of H-Nva-NH2 HCl waste.

WasteRouting Start H-Nva-NH2 HCl Waste Generated State Determine Physical State of Waste Start->State Solid Solid Waste (Powder/Consumables) State->Solid Solid Aqueous Aqueous Solution (Buffer/Water) State->Aqueous Aqueous Organic Organic Mixture (Solvents) State->Organic Organic DispSolid Solid Chemical Waste Container Solid->DispSolid AqPH Check pH (HCl salt lowers pH) Aqueous->AqPH OrgHalo Contains Halogens? (e.g., DCM, Chloroform) Organic->OrgHalo AqNeut Neutralize to pH 6-8 AqPH->AqNeut pH < 5.5 DispAq Aqueous Waste Container AqPH->DispAq pH 6-8 AqNeut->DispAq DispHalo Halogenated Waste Container OrgHalo->DispHalo Yes DispNonHalo Non-Halogenated Waste Container OrgHalo->DispNonHalo No

Decision tree for the segregation and disposal routing of H-Nva-NH2 HCl laboratory waste.

References

  • H-NVA-NH2 HCL — Chemical Substance Information . NextSDS. Available at:[Link]

  • Laboratory chemical waste disposal guidelines . University of Otago Health and Safety Compliance. Available at:[Link]

  • Lab Safety Rules & Hazards (OSHA 29 CFR 1910.1450) . TRADESAFE. Available at:[Link]

Sources

Handling

Personal protective equipment for handling H-NVA-NH2 HCL

Operational Guide & PPE Matrix for Handling H-NVA-NH2 HCL (L-Norvalinamide Hydrochloride) Introduction As a Senior Application Scientist specializing in peptide synthesis and drug development[1], I frequently observe tha...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide & PPE Matrix for Handling H-NVA-NH2 HCL (L-Norvalinamide Hydrochloride)

Introduction As a Senior Application Scientist specializing in peptide synthesis and drug development[1], I frequently observe that the physicochemical properties of hydrochloride salts are underestimated during routine laboratory operations.2[3] is a highly valuable amino acid derivative, but its handling requires strict adherence to safety protocols. This guide provides a self-validating, step-by-step operational and disposal plan to ensure maximum operator safety and experimental integrity.

Physicochemical Causality & Hazard Profile

Understanding why a chemical is hazardous is the foundational step in effective risk mitigation. H-NVA-NH2 HCL presents specific hazards (H302, H315, H319, H335)[2] driven by its molecular structure and a molecular weight of 152.62 g/mol [4]:

  • Hygroscopicity & Acidic Microenvironments: As a hydrochloride salt, this compound readily absorbs atmospheric moisture. If the fine powder contacts sweaty skin or mucous membranes, it dissolves and causes a localized, rapid drop in pH. This acidic microenvironment is the primary mechanistic causality behind its classification as a 5[5].

  • Aerosolization: The crystalline powder is highly prone to static charge buildup. During weighing, electrostatic repulsion can cause the powder to aerosolize, leading to severe respiratory tract irritation (H335)[2] if inhaled.

Self-Validation Check: Before opening any vial of H-NVA-NH2 HCL, visually inspect the powder. Free-flowing powder indicates dry, stable material. Clumping or discoloration indicates moisture ingress, which not only degrades the reagent's molarity for synthesis but significantly increases the risk of contact burns.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of acidic burns and inhalation, PPE must be scaled precisely to the operation. The following matrix summarizes the quantitative and qualitative PPE requirements based on operational scale.

Operation ScaleEye/Face ProtectionSkin/Body ProtectionRespiratory ProtectionGlove Specifications
Analytical (< 1g)ANSI Z87.1 Safety Glasses with side shieldsStandard cotton lab coat (fully buttoned)Not required if handled inside a certified fume hoodNitrile, min. 0.11 mm thickness. Causality: Prevents aqueous acidic penetration.
Preparative (> 1g)Chemical splash gogglesFluid-resistant lab coat or Tyvek apronN95 or P100 particulate respirator (if outside hood)Double-gloving with Nitrile (inner 0.11 mm, outer 0.15 mm).
Spill Cleanup Chemical splash goggles + Face shieldTyvek suit or heavy-duty chemical apronHalf-face elastomeric respirator with P100 cartridgesHeavy-duty Nitrile or Neoprene (min. 0.30 mm thickness).

Step-by-Step Handling Protocol

Every protocol must function as a self-validating system. Follow these steps to ensure safe weighing and dissolution.

Step 1: Engineering Controls & Setup

  • Verify the fume hood is operational with a face velocity between 80-100 feet per minute (fpm).

  • Clear the workspace of incompatible materials (e.g., strong bases or oxidizers).

  • Validation: Hold a delicate tissue at the sash opening; it should be gently pulled inward, confirming negative pressure.

Step 2: Weighing & Transfer

  • Place an anti-static weighing boat on the analytical balance inside the draft shield. Causality: Anti-static materials prevent the fine H-NVA-NH2 HCL powder from repelling and aerosolizing, ensuring gravimetric accuracy and eliminating inhalation risk.

  • Use a grounded stainless-steel spatula to transfer the powder.

  • Seal the source vial immediately after transfer to prevent moisture degradation.

Step 3: Solution Preparation

  • Always add the solid H-NVA-NH2 HCL to the solvent (e.g., DMF, DCM, or aqueous buffer)—never the reverse. Causality: Adding solvent directly to the dry powder can cause localized heat of solvation and rapid aerosolization of the acidic dust.

  • Agitate gently until complete dissolution is visually confirmed.

Spill Response & Disposal Methodology

In the event of a spill, immediate and calculated action is required to prevent cross-contamination and exposure.

Step 1: Containment (Do NOT Dry Sweep) Never use a broom or dry brush on spilled H-NVA-NH2 HCL. Causality: Dry sweeping generates a massive aerosol plume of respiratory irritants. Instead, surround the spill with a damp, slightly basic absorbent material (e.g., a 1:1 mixture of sand and sodium carbonate).

Step 2: Neutralization & Collection

  • Gently mix the basic absorbent into the spilled powder. The sodium carbonate will neutralize the hydrochloride component, safely mitigating the acidic hazard.

  • Use a plastic scoop to transfer the neutralized mixture into a sealable, high-density polyethylene (HDPE) hazardous waste container.

Step 3: Decontamination & Disposal

  • Wipe the affected area with a damp cloth soaked in a mild soap solution, followed by a distilled water wipe.

  • Label the waste container as "Hazardous Waste: Neutralized Amino Acid Hydrochloride Salt" and dispose of it strictly according to local EPA or institutional environmental health and safety (EHS) regulations.

Workflow Visualization

The following diagram maps the logical progression of handling and spill response for H-NVA-NH2 HCL.

Workflow Start Pre-Operation: Verify PPE & Fume Hood Weighing Weighing & Transfer: Anti-Static Boat in Hood Start->Weighing SolPrep Solution Preparation: Add Solid to Solvent Weighing->SolPrep Spill Spill Detected? SolPrep->Spill Contain Containment: Wet Basic Absorbent Spill->Contain Yes Dispose Waste Disposal: EPA/Local Regs Spill->Dispose No Contain->Dispose Success Protocol Complete Dispose->Success

Fig 1: H-NVA-NH2 HCL safe handling, solution preparation, and spill response workflow.

References

  • National Center for Biotechnology Information. "(2S)-2-aminopentanamide hydrochloride". PubChem Compound Summary for CID 13904533. Available at:[Link]

Sources

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